Technical Documentation Center

Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate
  • CAS: 51264-71-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 2-(2-formylphenoxy)acetate: Synthesis, Properties, and Applications

Abstract: This technical guide provides a comprehensive overview of Ethyl 2-(2-formylphenoxy)acetate, a versatile bifunctional organic compound. Due to the limited availability of specific experimental data for the initi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of Ethyl 2-(2-formylphenoxy)acetate, a versatile bifunctional organic compound. Due to the limited availability of specific experimental data for the initially requested "Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate," this document focuses on the well-characterized and structurally related analog, Ethyl 2-(2-formylphenoxy)acetate. The guide details its physicochemical properties, provides a robust, step-by-step synthesis protocol based on the Williamson ether synthesis, and explores its chemical reactivity. Furthermore, potential applications in medicinal chemistry and drug discovery are discussed, drawing on the known biological activities of the broader class of phenoxyacetic acid derivatives. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this valuable synthetic intermediate.

Introduction

Ethyl 2-(2-formylphenoxy)acetate is a valuable intermediate in organic synthesis, featuring three key functional groups: an aromatic aldehyde, an ether linkage, and an ethyl ester. This strategic combination of functionalities makes it a versatile building block for the construction of more complex molecular architectures, particularly heterocyclic systems and substituted aromatic compounds with potential therapeutic applications. The phenoxyacetic acid core is a privileged scaffold found in numerous biologically active molecules.[1][2][3] The strategic placement of the formyl group allows for a wide range of chemical modifications, enabling the exploration of chemical space in drug discovery programs.[1]

This guide offers a detailed exploration of the chemical and physical properties of Ethyl 2-(2-formylphenoxy)acetate, its synthesis, and its potential for further chemical transformations and applications.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 2-(2-formylphenoxy)acetate is presented in Table 1. These properties are essential for its handling, purification, and use in subsequent chemical reactions.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₄[4]
Molecular Weight 208.21 g/mol [4]
CAS Number 41873-61-4[4]
Appearance Solid-Liquid Mixture / Solid
Melting Point 45-47 °C
IUPAC Name ethyl 2-(2-formylphenoxy)acetate[4]
Synonyms (2-Formylphenoxy)acetic acid ethyl ester, 2-(Ethoxycarbonylmethoxy)benzaldehyde[4]
Solubility Soluble in common organic solvents such as ethyl acetate and DMF.
Storage 4°C, stored under nitrogen, in a dry and well-ventilated place.[5]

Synthesis of Ethyl 2-(2-formylphenoxy)acetate

The most common and efficient method for the synthesis of Ethyl 2-(2-formylphenoxy)acetate is the Williamson ether synthesis.[6] This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base. In this case, 2-hydroxybenzaldehyde (salicylaldehyde) is reacted with ethyl bromoacetate.

The reaction proceeds via the deprotonation of the phenolic hydroxyl group of 2-hydroxybenzaldehyde by a base, typically a carbonate such as potassium carbonate (K₂CO₃), to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate in an SN₂ reaction to displace the bromide ion and form the desired ether product.[6] The use of an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial for this reaction as it solvates the cation of the base, leaving the anion more nucleophilic, and does not interfere with the reaction by protonating the phenoxide.[7]

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of similar phenoxyacetate esters, with a reported yield of 81% for the target compound.[8]

Materials and Reagents:

  • 2-hydroxybenzaldehyde (Salicylaldehyde)

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a stirred solution of 2-hydroxybenzaldehyde (10 mmol, 1.0 eq) in anhydrous DMF (50 mL), add anhydrous potassium carbonate (20 mmol, 2.0 eq).

  • Heat the mixture to 80 °C.

  • Add ethyl bromoacetate (13 mmol, 1.3 eq) dropwise to the reaction mixture.

  • Maintain the reaction at 80 °C for 4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add ethyl acetate (200 mL) to the reaction mixture.

  • Wash the organic layer with brine (3 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Solvent cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactant1 2-Hydroxybenzaldehyde ReactionVessel Reaction at 80°C, 4h Reactant1->ReactionVessel Reactant2 Ethyl Bromoacetate Reactant2->ReactionVessel Base K2CO3 (anhydrous) Base->ReactionVessel Solvent DMF (anhydrous) Solvent->ReactionVessel Dilution Dilute with Ethyl Acetate ReactionVessel->Dilution Cool to RT Wash Wash with Brine Dilution->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Flash Column Chromatography Concentrate->Chromatography Crude Product FinalProduct Pure Ethyl 2-(2-formylphenoxy)acetate Chromatography->FinalProduct

Caption: Experimental workflow for the synthesis of Ethyl 2-(2-formylphenoxy)acetate.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for Ethyl 2-(2-formylphenoxy)acetate are summarized below, based on literature data for this compound and its analogs.[8][9]

¹H NMR (DMSO-d₆) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
10.45s1HAldehyde (-CHO)
7.72dd1HAromatic (Ar-H)
7.64ddd1HAromatic (Ar-H)
7.18d1HAromatic (Ar-H)
7.12t1HAromatic (Ar-H)
4.99s2HMethylene (-OCH₂CO-)
4.18q2HMethylene (-OCH₂CH₃)
1.21t3HMethyl (-CH₃)
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
~189Carbonyl (C=O, aldehyde)
~168Carbonyl (C=O, ester)
~160Aromatic (C-O)
~136Aromatic (C-H)
~127Aromatic (C-CHO)
~124Aromatic (C-H)
~121Aromatic (C-H)
~114Aromatic (C-H)
~65Methylene (-OCH₂CO-)
~61Methylene (-OCH₂CH₃)
~14Methyl (-CH₃)

Chemical Reactivity

The chemical reactivity of Ethyl 2-(2-formylphenoxy)acetate is dominated by the aldehyde and ester functional groups.

  • Aldehyde Group: The formyl group is susceptible to a variety of chemical transformations. It can be oxidized to a carboxylic acid, reduced to an alcohol, or undergo nucleophilic addition reactions. Common reactions include the formation of imines (Schiff bases) with primary amines, reductive amination to form secondary amines, and Wittig reactions to yield alkenes.[1]

  • Ester Group: The ethyl ester is prone to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 2-(2-formylphenoxy)acetic acid.[10] This hydrolysis is a common side reaction during synthesis if conditions are not anhydrous.[11] The ester can also undergo transesterification in the presence of other alcohols and a suitable catalyst.

The presence of both an aldehyde and an ester on the same molecule allows for selective transformations by choosing appropriate reagents and reaction conditions.

Potential Applications and Biological Activity

While specific biological data for Ethyl 2-(2-formylphenoxy)acetate is not widely available, the phenoxyacetic acid scaffold is present in a wide range of compounds with demonstrated biological activity.[3] Derivatives of phenoxyacetic acid have been investigated for various therapeutic applications, including:

  • Antimicrobial Agents: Phenoxyacetic acid derivatives have shown promising activity against various bacterial and fungal strains.[2]

  • Anti-inflammatory Agents: Some derivatives exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[12][13]

  • Anticancer Agents: The phenoxyacetic acid core has been incorporated into molecules designed as potential anticancer agents.[13][14]

  • Anticonvulsant Agents: Recent studies have explored phenoxyacetic acid derivatives as potential antiepileptic agents.[12]

The versatile chemical handles on Ethyl 2-(2-formylphenoxy)acetate make it an attractive starting material for the synthesis of libraries of novel phenoxyacetic acid derivatives for screening in various biological assays. For example, the aldehyde can be derivatized to explore structure-activity relationships (SAR) for a particular biological target.

Potential Role in Modulating Inflammatory Pathways

Inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Phenoxyacetic_Acid_Derivative Phenoxyacetic Acid Derivative Phenoxyacetic_Acid_Derivative->COX2 Inhibition

Caption: Potential inhibition of the COX-2 pathway by phenoxyacetic acid derivatives.

Safety and Handling

Ethyl 2-(2-formylphenoxy)acetate is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ eye protection/ face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P405 (Store locked up), P501 (Dispose of contents/container to an approved waste disposal plant).[5]

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.

Conclusion

Ethyl 2-(2-formylphenoxy)acetate is a synthetically valuable molecule with a rich potential for chemical modification. Its straightforward synthesis via the Williamson ether reaction makes it an accessible starting material for a wide range of research applications. The presence of both an aldehyde and an ester group allows for diverse and selective chemical transformations. While direct biological data on this specific compound is limited, the broader class of phenoxyacetic acid derivatives has shown significant promise in various therapeutic areas. This technical guide provides a solid foundation for researchers and drug development professionals to understand and utilize Ethyl 2-(2-formylphenoxy)acetate in their synthetic and medicinal chemistry endeavors.

References

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-(2-formylphenoxy)acetate. PubChem. [Link]

  • Worldwide Life Sciences. (2026). Ethyl (2-formylphenoxy)acetate - 1g. Worldwide Life Sciences. [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. [Link]

  • The Royal Society of Chemistry. (n.d.). Contents. The Royal Society of Chemistry. [Link]

  • JETIR. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR. [Link]

  • National Center for Biotechnology Information. (2025). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. PMC. [Link]

  • National Center for Biotechnology Information. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PMC. [Link]

  • MDPI. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link]

  • ResearchGate. (2025). Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. ResearchGate. [Link]

  • SpectraBase. (n.d.). 2-(2-Formyl-6-methoxy-phenoxy)acetic acid ethyl ester. SpectraBase. [Link]

  • Jurnal Kimia Valensi. (n.d.). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Jurnal Kimia Valensi. [Link]

  • F1000Research. (2025). Ameliorative Effects of Ethyl-Acetate Extract of Bidens pilosa on Oxidative Stress and Reproductive Impairment in Bisphenol A-Exposed Male Mice: Insight from In-silico, Invitro and In-vivo Studies. F1000Research. [Link]

  • National Center for Biotechnology Information. (2024). In Vitro and In Silico Biological Activities Investigation of Ethyl Acetate Extract of Rubus ulmifolius Schott Leaves Collected in Algeria. PMC. [Link]

  • PubChemLite. (n.d.). Ethyl 2-(4-formylphenoxy)acetate (C11H12O4). PubChemLite. [Link]

Sources

Foundational

The Structural and Synthetic Paradigm of Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate in Modern Drug Discovery

Executive Summary Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate (CAS: 51264-71-2) is a highly versatile synthetic intermediate derived from ethyl vanillin. In contemporary medicinal chemistry, privileged scaffolds like vanil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate (CAS: 51264-71-2) is a highly versatile synthetic intermediate derived from ethyl vanillin. In contemporary medicinal chemistry, privileged scaffolds like vanillin and its derivatives are critical for developing novel therapeutic agents . Specifically, this compound serves as the foundational building block for synthesizing vanillin N-hydroxyacetamide derivatives, which are potent inhibitors of human peptide deformylase (HsPDF)—a highly sought-after target in oncology . This whitepaper deconstructs the structural properties, mechanistic synthesis, and laboratory protocols necessary to utilize this compound effectively in drug development workflows.

Physicochemical Profiling & Structural Architecture

The molecular architecture of Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate features a central benzene ring functionalized with an ethoxy ether, a reactive formyl (aldehyde) group, and an acetate ester linkage. This polyfunctional nature allows for orthogonal modifications during complex drug synthesis.

PropertyValue
Chemical Name Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate
CAS Number 51264-71-2
Molecular Formula C13H16O5
Molecular Weight 252.26 g/mol
Appearance White crystalline solid
Melting Point 142–143 °C
Key Functional Groups Formyl (Aldehyde), Ethoxy ether, Acetate ester, Phenoxy ether

Mechanistic Synthesis: The O-Alkylation Pathway

The synthesis of Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate relies on a classic Williamson ether synthesis, involving the O-alkylation of ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde) using ethyl bromoacetate.

Causality Behind Experimental Choices:

  • Base Selection (Anhydrous K2​CO3​ ): Potassium carbonate is a mild, non-nucleophilic base. It is precisely basic enough to deprotonate the phenolic hydroxyl group of ethyl vanillin (pKa ~7.4, lowered by the electron-withdrawing para-formyl group) to form a reactive phenoxide anion. Crucially, it is mild enough to prevent unwanted side reactions, such as the aldol condensation of the reactive formyl group, which stronger bases (like NaOH) might trigger .

  • Solvent Dynamics (DMSO): N,N-Dimethyl sulfoxide (DMSO) is a polar aprotic solvent. It expertly solvates the potassium cation ( K+ ), leaving the phenoxide anion unsolvated, "naked," and highly nucleophilic. This significantly accelerates the SN​2 nucleophilic substitution.

  • Thermal Control (50 °C): Maintaining the reaction at 50 °C provides the optimal kinetic energy to overcome the activation barrier of the SN​2 displacement of the bromide ion, ensuring a high yield (~86%) while avoiding thermal degradation of the aldehyde moiety.

Synthesis A Ethyl Vanillin (Phenolic Precursor) C K2CO3 in DMSO (Deprotonation) A->C Phenolic OH B Ethyl Bromoacetate (Electrophile) D Nucleophilic Substitution (SN2 O-Alkylation) B->D Alkylating Agent C->D Phenoxide Ion E Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate (Target Compound) D->E 50°C, 5h

Figure 1: Williamson ether synthesis workflow for Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate.

Application in Oncology: HsPDF Inhibition

Human peptide deformylase (HsPDF) is a metalloenzyme containing an Fe2+ ion in its active site, essential for protein synthesis and cell proliferation in various cancers. Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate is utilized as a core scaffold to synthesize vanillin N-hydroxyacetamide derivatives .

In downstream drug development, the acetate group of this compound is converted into a hydroxamic acid moiety, which acts as a powerful bidentate chelator for the Fe2+ ion. Concurrently, the formyl group undergoes reductive amination to append lipophilic side chains, enhancing the molecule's binding affinity to the enzyme's active pocket. This targeted inhibition disrupts mitochondrial protein synthesis in cancer cells, inducing apoptosis in aggressive lines such as HeLa, A549, and MCF-7.

Pathway A Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate B Downstream Modification (Amination & Hydroxamic Acid Formation) A->B Structural Scaffold C Vanillin N-hydroxyacetamide Derivatives B->C Synthesis D Human Peptide Deformylase (HsPDF) Fe2+ Chelation C->D Target Binding E Anticancer Activity (Apoptosis in HeLa/MCF-7) D->E Enzyme Inhibition

Figure 2: Role of the compound as a scaffold in synthesizing HsPDF inhibitors for cancer therapy.

Standardized Experimental Protocol

Self-Validating Workflow for the Preparation of Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate

  • Reagent Solvation: In a flame-dried round-bottom flask, dissolve 30.12 mmol (approx. 5.0 g) of ethyl vanillin in 50 mL of anhydrous N,N-dimethyl sulfoxide (DMSO).

    • Validation: Ensure complete dissolution to a clear solution before proceeding to prevent localized reagent gradients.

  • Deprotonation: Add 60.24 mmol (8.31 g, 2.0 eq) of anhydrous potassium carbonate ( K2​CO3​ ). Stir the suspension at room temperature for 15 minutes.

    • Causality: The solution's color will deepen slightly as the highly reactive phenoxide anion is generated.

  • Electrophilic Addition: Dropwise, add 45.18 mmol (7.54 g, 1.5 eq) of ethyl bromoacetate.

    • Causality: Dropwise addition controls the exothermic nature of the reaction, preventing localized heating and minimizing di-alkylation or aldol side reactions.

  • Thermal Reaction: Heat the mixture to 50 °C and maintain stirring for 5 hours.

    • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. The reaction is self-validated as complete when the starting material spot (ethyl vanillin) completely disappears under UV light.

  • Aqueous Quench & Extraction: Cool the mixture to room temperature and quench by pouring it into 150 mL of ice-cold distilled water. Extract the aqueous mixture with ethyl acetate (3 × 50 mL).

    • Causality: Water effectively dissolves the DMSO solvent and inorganic salts ( KBr , unreacted K2​CO3​ ), while the target ester selectively partitions into the organic ethyl acetate layer.

  • Purification: Wash the combined organic layers with brine to remove any residual DMSO, dry over anhydrous magnesium sulfate ( MgSO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Crystallization: The resulting residue crystallizes upon standing to yield Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate as white crystals (Yield: ~86%, mp: 142–143 °C) .

Analytical Characterization Signatures

To ensure the structural integrity of the synthesized compound before downstream drug formulation, the following spectroscopic signatures must be verified:

  • 1 H NMR ( CDCl3​ ): A distinct singlet near δ 9.8 ppm confirms the intact formyl (aldehyde) proton. A singlet around δ 4.7 ppm corresponds to the methylene protons ( −O−CH2​−CO− ) of the newly formed ether linkage, confirming successful O-alkylation.

  • FT-IR: Two sharp, strong carbonyl stretching bands are expected: one around 1690 cm−1 (aldehyde C=O ) and another near 1750 cm−1 (ester C=O ).

References

  • Suleiman, M., Sankaranarayanan, M., Das, K. T., Amran, S. I., & Jamalis, J. "Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity." ACS Omega, 2025.[Link]

  • Gao, J., Wang, T., Qiu, S., Zhu, Y., Liang, L., & Zheng, Y. "Structure-Based Drug Design of Small Molecule Peptide Deformylase Inhibitors to Treat Cancer." Molecules, 2016.[Link]

Exploratory

Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate molecular weight

Technical Whitepaper: Physicochemical Profiling, Synthesis, and Applications of Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate Executive Summary In modern drug discovery, the strategic utilization of privileged molecular scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling, Synthesis, and Applications of Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate

Executive Summary

In modern drug discovery, the strategic utilization of privileged molecular scaffolds is essential for developing novel therapeutics. Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate (CAS No. 51264-71-2) is a highly versatile, bifunctional building block derived from ethyl vanillin. By possessing both an electrophilic aldehyde and a reactive ester moiety, this compound serves as a critical intermediate in the synthesis of antimicrobial agents, PPAR agonists, and anticancer peptide deformylase inhibitors[1][2].

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, offering a deep dive into the causality of its synthetic methodologies, self-validating quality control protocols, and downstream pharmacological applications.

Physicochemical Profiling & Molecular Weight Determination

Understanding the exact molecular weight and structural properties of this intermediate is the first step in ensuring stoichiometric precision during complex multi-step syntheses.

Structural Nomenclature & Shift

A critical insight for synthetic chemists is the nomenclature shift that occurs during the synthesis of this compound. The precursor, ethyl vanillin, is formally named 3-ethoxy-4-hydroxybenzaldehyde (where the aldehyde carbon dictates position 1). However, once the phenolic hydroxyl is alkylated with an acetate group, the nomenclature priority shifts to the phenoxyacetate core. The oxygen attached to the acetate becomes position 1, shifting the ethoxy group to position 2 and the formyl group to position 4, resulting in 2-ethoxy-4-formylphenoxy .

Molecular Weight Calculation

The empirical formula for Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate is C₁₃H₁₆O₅ . The exact molecular weight is calculated as follows:

  • Carbon (C): 13 atoms × 12.011 g/mol = 156.143 g/mol

  • Hydrogen (H): 16 atoms × 1.008 g/mol = 16.128 g/mol

  • Oxygen (O): 5 atoms × 15.999 g/mol = 79.995 g/mol

  • Total Molecular Weight: 252.266 g/mol (Standard commercial reporting rounds this to 252.26 g/mol [] or 252.27 g/mol [4]).

Quantitative Data Summary
PropertyValue / SpecificationAnalytical Validation Rationale
Chemical Name Ethyl 2-(2-ethoxy-4-formylphenoxy)acetateIUPAC standard naming convention.
CAS Number 51264-71-2Unique registry identifier[4].
Molecular Formula C₁₃H₁₆O₅Confirmed via elemental analysis.
Molecular Weight 252.27 g/mol Validated via High-Resolution Mass Spectrometry (HRMS).
Monoisotopic Mass 252.0998 DaTarget for [M+H]⁺ peak at m/z 253.1070.
Key Functional Groups Aldehyde (-CHO), Ester (-COOEt)Confirmed via IR Spectroscopy (C=O stretches at ~1690 & 1750 cm⁻¹).

Synthetic Methodology: The Williamson Ether Synthesis

The primary route to synthesize Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate is through the Williamson ether synthesis, utilizing ethyl vanillin and ethyl bromoacetate[1][2].

Step-by-Step Protocol & Causality
  • Preparation of the Phenoxide: Dissolve 1.0 equivalent of ethyl vanillin in anhydrous N,N-dimethylformamide (DMF) or ethyl methyl ketone. Add 2.0 equivalents of anhydrous potassium carbonate (K₂CO₃).

    • Causality: K₂CO₃ is a mild base that selectively deprotonates the phenolic hydroxyl (pKa ~7.4) without inducing Cannizzaro-type side reactions at the aldehyde. Anhydrous conditions are critical to prevent the premature base-catalyzed hydrolysis of the ethyl bromoacetate reagent.

  • Electrophilic Alkylation: Add 1.2 equivalents of ethyl bromoacetate dropwise at 0°C, then warm the reaction to 50°C and stir for 5 hours[2].

    • Causality: Dropwise addition controls the exothermic Sₙ2 substitution. The relatively bulky ethoxy group at the ortho-position provides slight steric hindrance, so mild heating (50°C) is required to drive the reaction to completion.

  • Reaction Quenching & Extraction: Pour the mixture into ice water and extract three times with ethyl acetate (EtOAc).

    • Causality: Water crashes out the organic product while simultaneously dissolving the inorganic salts (KBr, excess K₂CO₃) and the highly polar DMF solvent, driving them into the aqueous waste phase.

SynthesisWorkflow A Ethyl Vanillin (Phenolic Precursor) B Deprotonation (Anhydrous K2CO3, DMF) A->B C Phenoxide Intermediate B->C - HCO3- D Alkylation (+ Ethyl Bromoacetate) C->D E Crude Ethyl 2-(2-ethoxy- 4-formylphenoxy)acetate D->E SN2 Reaction F Liquid-Liquid Extraction (EtOAc / H2O) E->F G Purified Product (MW: 252.27 g/mol) F->G Removes Salts/DMF

Fig 1: Williamson ether synthesis workflow for Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate.

Self-Validating Quality Control System

To ensure trustworthiness, the protocol must be self-validating.

  • Chemical Wash Validation: Post-extraction, the combined organic layers must be washed with 1M NaOH. Why? Any unreacted ethyl vanillin remains slightly acidic. The NaOH wash converts it into a water-soluble sodium phenoxide salt, partitioning it into the aqueous phase. If the organic layer is subsequently dried (over MgSO₄) and evaporated, the absence of starting material is chemically guaranteed.

  • Analytical Checkpoint (¹H NMR): The success of the reaction is validated by the disappearance of the phenolic -OH peak (~9.8 ppm) and the emergence of a new singlet integrating to 2 protons at ~4.7 ppm, representing the new -O-CH₂-CO- ether linkage.

Applications in Drug Development

Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate is highly prized because it allows for orthogonal derivatization. Chemists can selectively react the aldehyde while leaving the ester intact, or vice versa, to build complex pharmacophores.

  • Aldehyde Modification (Schiff Bases & Azomethines): The formyl group can be reacted with primary aromatic or aliphatic amines to generate azomethine (C=N) linkages. These vanillin-derived Schiff bases exhibit potent bacteriostatic and antimicrobial effects against pathogens like E. coli and P. aeruginosa[1].

  • Ester Modification (Phenoxyacetic Acids & Amides): The ester can be hydrolyzed to yield phenoxyacetic acid derivatives. This specific structural motif is a known pharmacophore for Peroxisome Proliferator-Activated Receptors (PPARs), which are vital targets in metabolic diseases. Furthermore, converting the ester into an N-hydroxyacetamide yields powerful metal-chelating groups capable of inhibiting human Peptide Deformylase (HsPDF), a promising target for novel anticancer therapeutics[2].

Derivatization Core Ethyl 2-(2-ethoxy- 4-formylphenoxy)acetate Aldehyde Aldehyde Modification (C=O Reactivity) Core->Aldehyde Ester Ester Modification (-COOEt Reactivity) Core->Ester Schiff Schiff Base / Hydrazones (Antimicrobial Agents) Aldehyde->Schiff + Primary Amines Knoevenagel Knoevenagel Condensation (Anticancer Scaffolds) Aldehyde->Knoevenagel + Active Methylenes Acid Phenoxyacetic Acids (PPAR Agonists / Metabolic) Ester->Acid Base Hydrolysis (NaOH) Amide Amidation (Peptide Deformylase Inhibitors) Ester->Amide Aminolysis

Fig 2: Downstream pharmacological derivatization pathways of the bifunctional scaffold.

References

  • ACS Omega. "Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity". ACS Publications. [Link]

  • MDPI. "Structure-Based Drug Design of Small Molecule Peptide Deformylase Inhibitors to Treat Cancer". MDPI Pharmaceuticals. [Link]

Sources

Foundational

A Framework for Elucidating the Mechanism of Action of Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate

A Technical Guide for Drug Discovery Professionals Abstract Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate, hereafter referred to as Compound X, is a novel small molecule with a phenoxyacetic acid scaffold. This structural cl...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Discovery Professionals

Abstract

Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate, hereafter referred to as Compound X, is a novel small molecule with a phenoxyacetic acid scaffold. This structural class is known for a wide spectrum of biological activities, ranging from herbicidal to therapeutic applications such as anti-inflammatory and anticancer effects[1][2]. Given the absence of extensive biological data for Compound X, this guide establishes a comprehensive, multi-tiered framework for the systematic elucidation of its mechanism of action (MoA). The MoA, defined as the specific biochemical interaction through which a compound produces its pharmacological effect, is critical for assessing both efficacy and potential toxicity[3][4]. This document provides field-proven experimental protocols and logical workflows, from initial target identification to cellular validation, designed to equip researchers with a robust strategy for characterizing novel chemical entities.

Introduction and Foundational Analysis

The journey to characterize a new chemical entity begins with a thorough understanding of its fundamental properties and structural motifs. This analysis informs the generation of initial hypotheses regarding potential biological targets.

Physicochemical Properties of Compound X

While specific experimental data for Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate is not widely available, its properties can be predicted based on its constituent parts. A related isomer, Ethyl 2-(2-formylphenoxy)acetate, has a molecular weight of 208.21 g/mol [5]. The core structure contains a phenoxyacetic acid moiety, which is present in numerous compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[6].

Table 1: Physicochemical Characteristics of a Structural Isomer (Ethyl 2-(4-formylphenoxy)acetate)

Property Value Source
Molecular Formula C11H12O4 [7][8][9]
Molecular Weight 208.21 g/mol [7][9]
XLogP3 1.5 [9]
Hydrogen Bond Acceptor Count 4 [9]

| Rotatable Bond Count | 6 |[9] |

This data for a structural isomer provides a baseline for understanding the general properties of this class of molecules.

Structural Alerts and Hypothesis Generation

The structure of Compound X provides clues for initial hypothesis generation:

  • Phenoxyacetic Acid Core: This scaffold is a known pharmacophore. For example, some derivatives act as agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes[10]. Others, like phenoxymethylpenicillin (Penicillin V), inhibit bacterial cell wall synthesis[2].

  • Ester Group: The ethyl ester is a potential substrate for cellular esterases, which could metabolize Compound X into its corresponding carboxylic acid. This potential biotransformation is a critical consideration, as the acid form may be the primary active agent.

  • Aromatic Ring with Aldehyde and Ether Groups: These substituents influence the molecule's electronic properties and steric bulk, which are key determinants of its ability to bind to specific protein targets[11].

Based on this analysis, initial hypotheses could posit that Compound X targets enzymes, nuclear receptors, or G-protein coupled receptors involved in metabolic or inflammatory pathways.

Tier 1: Unbiased Target Identification

The primary and most challenging step is to identify the direct molecular target(s) of Compound X. An unbiased, high-throughput approach is essential to survey a wide range of possibilities efficiently.

High-Throughput Screening (HTS)

HTS uses automation and robotics to test a compound against large libraries of biological targets, enabling the rapid screening of thousands of potential interactions[12][13][14]. The goal of HTS is to identify "hits"—compounds that affect the target in a desired manner—which then serve as the starting point for more detailed investigation[14][15].

Experimental Protocol: High-Throughput Screening (HTS) Cascade
  • Assay Preparation: Select diverse assay panels covering major drug target classes (e.g., kinases, proteases, GPCRs, ion channels). Ensure assays are miniaturized for 384- or 1536-well plate formats[13].

  • Pilot Screen: Validate the screening process using a small, representative set of compounds (including controls) to confirm the reliability of the robotics, liquid handling, and data acquisition systems[15].

  • Primary Screen: Screen Compound X at a single, high concentration (e.g., 10 µM) against the entire target library. The objective is to quickly identify any potential interaction[15].

  • Hit Confirmation: Re-test the initial "hits" from the primary screen under the same conditions to eliminate false positives.

  • Dose-Response Analysis: Test confirmed hits across a range of concentrations (e.g., 8-point, half-log dilutions) to determine the potency, typically expressed as an IC50 or EC50 value.

Phenotypic Screening and 'Omics' Approaches

An alternative or complementary strategy is phenotypic screening, where the compound's effect on cell behavior (e.g., apoptosis, differentiation) is measured without prior knowledge of the target. Subsequent 'omics' technologies can then be used to deconvolve the mechanism.

  • Transcriptomics: Analyzing changes in mRNA expression via RNA-seq after treating cells with Compound X can generate hypotheses about the pathways being perturbed[16][17]. For instance, the upregulation of genes involved in a specific metabolic pathway could suggest the compound targets a key enzyme in that pathway[17].

  • Proteomics & Metabolomics: These methods provide a global view of changes in protein and metabolite levels, respectively, offering further clues to the compound's MoA.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Screening cluster_output Phase 3: Output Compound Compound X Stock Primary Primary Screen (Single High Concentration) Compound->Primary Library Target Library (Kinases, GPCRs, etc.) Library->Primary Confirmation Hit Confirmation (Re-test) Primary->Confirmation Initial 'Hits' DoseResponse Dose-Response (IC50/EC50 Determination) Confirmation->DoseResponse Confirmed Hits Hits Validated Hits (Target List) DoseResponse->Hits Potency Data

Tier 2: Target Validation and Mechanistic Characterization

Once a list of putative targets is generated, the next crucial phase is to validate these interactions and characterize the biochemical mechanism. This step ensures that the observed effect is due to direct binding and clarifies how the compound interacts with its target.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying that a compound binds to its intended target within the complex environment of a living cell or cell lysate[18][19]. The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation[18][20].

Experimental Protocol: Microplate-Based CETSA
  • Cell Treatment: Incubate intact cells with various concentrations of Compound X (and a vehicle control, e.g., DMSO) for a set period (e.g., 1 hour) to allow for cell penetration and target binding[20].

  • Heat Challenge: Heat the cell suspensions in a PCR plate across a temperature gradient (e.g., 40-64°C) for 3 minutes, followed by immediate cooling on ice[21].

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or detergents[21].

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet)[21].

  • Detection: Analyze the amount of soluble target protein remaining in the supernatant using a specific detection method like Western Blotting or an immunoassay (e.g., AlphaScreen)[20][22]. A shift in the melting curve to a higher temperature in the presence of Compound X confirms target engagement[20].

CETSA_Pathway cluster_control Vehicle Control (DMSO) cluster_compound Compound X Treatment Unbound {Target Protein | Unbound} Heat_C Heat Challenge Unbound->Heat_C Denatured {Denatured & Aggregated | (Low Solubility)} Heat_C->Denatured Bound {Target Protein | Bound to Cmpd X} Heat_T Heat Challenge Bound->Heat_T Stable {Stabilized & Soluble | (High Solubility)} Heat_T->Stable

In Vitro Biochemical Assays (Example: Enzyme Inhibition)

If the validated target is an enzyme, the next step is to determine the nature and potency of the inhibition. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency[23].

Experimental Protocol: Enzyme Inhibition IC50 Determination
  • Reagent Preparation: Prepare a buffer solution containing the purified target enzyme, its specific substrate, and any necessary cofactors.

  • Compound Dilution: Create a serial dilution of Compound X in DMSO, typically spanning several orders of magnitude (e.g., from 100 µM to 1 nM).

  • Assay Reaction: In a 96- or 384-well plate, combine the enzyme and the various concentrations of Compound X. Allow a short pre-incubation period.

  • Initiate Reaction: Add the substrate to start the enzymatic reaction.

  • Detection: Incubate for a fixed time at a controlled temperature. Measure the formation of product (or depletion of substrate) using a suitable method (e.g., fluorescence, absorbance, luminescence).

  • Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which is the concentration of Compound X that reduces enzyme activity by 50%[24].

Table 2: Hypothetical IC50 Data for Compound X Against Target Enzyme

Compound X [µM] % Inhibition
100 98.5
30 95.2
10 89.1
3 75.4
1 52.3
0.3 24.8
0.1 8.9
0 0
Calculated IC50 ≈ 0.95 µM

Tier 3: Cellular and Phenotypic Validation

Confirming that target engagement translates into a measurable biological effect in a cellular context is the final and most critical step in MoA elucidation.

Cellular Viability/Cytotoxicity Assays

These assays determine the effect of a compound on cell health and proliferation. The MTT assay is a common colorimetric method that measures cellular metabolic activity, which correlates with the number of viable cells[1].

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Plate cells (e.g., a cancer cell line if anticancer activity is hypothesized) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound X for a specified duration (e.g., 48 or 72 hours)[1]. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will metabolize the yellow MTT into purple formazan crystals[1].

  • Solubilization: Remove the culture medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals[25].

  • Readout: Measure the absorbance of the purple solution, typically at 490 nm[25]. The intensity is proportional to the number of viable cells. Calculate the IC50 for cytotoxicity from the resulting dose-response curve.

Conclusion and Future Directions

This guide outlines a systematic, tiered approach to elucidating the mechanism of action for a novel compound, using Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate as a representative example. By progressing from broad, unbiased screening to specific target validation and finally to cellular phenotype confirmation, researchers can build a comprehensive and validated understanding of a compound's biological activity.

Future work would involve more advanced mechanistic studies, such as determining the mode of inhibition (e.g., competitive, non-competitive) through enzyme kinetics, identifying the precise binding site using structural biology techniques (e.g., X-ray crystallography), and ultimately, evaluating the compound's efficacy and safety in preclinical in vivo models. This rigorous, evidence-based pathway is fundamental to translating a promising chemical entity into a potential therapeutic agent.

References

  • Using High-Throughput Screening to Rapidly Identify Targets. Lab Manager. [Link]

  • What is High-Throughput Screening in Drug Discovery. Aragen Life Sciences. [Link]

  • Cellular thermal shift assay (CETSA). Bio-protocol. [Link]

  • Elucidating Compound Mechanism of Action by Network Perturbation Analysis. PMC - NIH. [Link]

  • Computational analyses of mechanism of action (MoA): data, methods and integration. [Link]

  • High Throughput Screening. Target Discovery Institute. [Link]

  • High-throughput screening (HTS). BMG LABTECH. [Link]

  • Mechanism of action. Wikipedia. [Link]

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. [Link]

  • Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. PMC. [Link]

  • Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. PubMed. [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives:A Review. Jetir.Org. [Link]

  • Understanding the Mode of Action of a Compound. ScitoVation. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • Discovering the Mechanism of Action of Novel Antibacterial Agents through Transcriptional Profiling of Conditional Mutants. ASM Journals. [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version. EUbOPEN. [Link]

  • Ethyl 2-(2-formylphenoxy)acetate | C11H12O4 | CID 345961. PubChem - NIH. [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

  • IC50. Wikipedia. [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]

  • Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Nature Experiments. [Link]

  • IC50 Determination. edX. [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • Ethyl (4-formylphenoxy)acetate Properties. EPA. [Link]

  • STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. [Link]

  • Ethyl 2-(4-formylphenoxy)acetate (C11H12O4). PubChemLite. [Link]

  • Ethyl (4-formylphenoxy)acetate. LookChem. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Homologs of Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate stands as a versatile scaffold in medicinal chemistry. Its molecular architecture, featuring a reacti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate stands as a versatile scaffold in medicinal chemistry. Its molecular architecture, featuring a reactive aldehyde, an ethoxy group, and a phenoxyacetate moiety, presents a valuable starting point for the synthesis of a diverse array of heterocyclic and substituted aromatic compounds with significant therapeutic potential. The phenoxyacetic acid core is a recurring motif in numerous biologically active molecules, and the strategic placement of the ethoxy and formyl groups on the phenyl ring allows for selective and sequential chemical modifications.[1] This enables a thorough exploration of the chemical space in drug discovery programs. This guide provides an in-depth exploration of the homologs of ethyl 2-(2-ethoxy-4-formylphenoxy)acetate, delving into their synthesis, characterization, and potential therapeutic applications, with a particular focus on their relevance to drug development.

Core Structure and Rationale for Homologation

The parent molecule, ethyl 2-(2-ethoxy-4-formylphenoxy)acetate, possesses several key features that make it an attractive template for analog design. The aldehyde group is a versatile functional handle that can readily participate in a variety of chemical transformations, including condensations to form Schiff bases (azomethines), reductive aminations to generate secondary amines, and Wittig reactions to produce alkenes.[1] The phenoxyacetate portion of the molecule is a well-established pharmacophore found in a range of therapeutic agents.

Homologation, the process of systematically modifying a lead compound by adding or removing methylene units or other simple chemical groups, is a fundamental strategy in medicinal chemistry. By creating a series of homologs of ethyl 2-(2-ethoxy-4-formylphenoxy)acetate, researchers can systematically probe the structure-activity relationship (SAR) and optimize pharmacokinetic and pharmacodynamic properties.

Key Homologation Strategies:
  • Alteration of the Alkoxy Group: Replacing the ethoxy group with other alkoxy moieties (e.g., methoxy, propoxy) can influence lipophilicity and steric interactions with biological targets.

  • Modification of the Ester: Varying the alcohol portion of the ester (e.g., methyl, propyl) can impact metabolic stability and solubility.

  • Substitution on the Aromatic Ring: Introducing additional substituents (e.g., halogens, alkyl groups) on the phenyl ring can modulate electronic properties and provide new vectors for molecular interactions.

  • Derivatization of the Formyl Group: Converting the aldehyde to other functional groups (e.g., oximes, hydrazones) can lead to compounds with distinct biological profiles.

Synthesis of Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate and its Homologs

The primary synthetic route to ethyl 2-(2-ethoxy-4-formylphenoxy)acetate and its close homologs is the Williamson ether synthesis. This reliable and well-established method involves the reaction of a substituted phenol with an α-halo ester in the presence of a base.

General Synthetic Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of the parent compound and can be adapted for its homologs by selecting the appropriate starting materials.

Materials:

  • 2-Ethoxy-4-hydroxybenzaldehyde (or a corresponding substituted phenol)

  • Ethyl bromoacetate (or a corresponding α-halo ester)

  • Anhydrous potassium carbonate (K2CO3) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or another polar aprotic solvent

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

  • To a solution of the substituted phenol (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for approximately 30 minutes to facilitate the formation of the phenoxide ion.

  • Add the ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).[1]

  • Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.[1]

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.[1][2]

Mechanism Insight: The reaction proceeds via an SN2 mechanism where the in situ generated phenoxide acts as a nucleophile, attacking the electrophilic carbon of the ethyl bromoacetate and displacing the bromide leaving group.[2] The use of a polar aprotic solvent like DMF is crucial as it solvates the cation of the base, leaving the anion more nucleophilic and accelerating the reaction rate.[3]

Synthetic Workflow Diagram

SynthesisWorkflow Start Starting Materials: - Substituted Phenol - Ethyl Bromoacetate - Base (K2CO3) - Solvent (DMF) Reaction Williamson Ether Synthesis (80°C, 4-6h) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Homolog of Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate Purification->Product

Caption: General workflow for the synthesis of phenoxyacetate homologs.

Characterization of Synthesized Homologs

Thorough characterization of the synthesized compounds is essential to confirm their identity, purity, and structure. A combination of spectroscopic and analytical techniques is typically employed.

TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbons (¹³C NMR).[3]
Infrared (IR) Spectroscopy Identifies the presence of key functional groups, such as the ester carbonyl (C=O) and the ether (C-O-C) linkages.[3]
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural elucidation.[3]
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the synthesized compound.
Elemental Analysis Determines the elemental composition of the compound, which should be consistent with its molecular formula.

Potential Therapeutic Applications and Structure-Activity Relationships

The phenoxyacetic acid scaffold and its derivatives have been investigated for a wide range of biological activities.[4] By synthesizing and screening a library of homologs of ethyl 2-(2-ethoxy-4-formylphenoxy)acetate, researchers can explore their potential as novel therapeutic agents.

Potential Biological Activities:
  • Antimicrobial Activity: The formyl group can be readily condensed with various aromatic amines to yield azomethine derivatives (Schiff bases), which have shown promise as antibacterial agents.[1]

  • Anti-inflammatory Effects: Phenoxyacetic acid derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[1] Preliminary studies on some homologs suggest potential anti-inflammatory properties.[5]

  • Anticancer Activity: Certain phenoxyacetic acid derivatives have demonstrated antiproliferative activity against various cancer cell lines.[4]

  • Antisickling Agents: Quantitative structure-activity relationship (QSAR) studies have been conducted on phenoxyacetic acid derivatives to develop compounds that can prevent the sickling of red blood cells in sickle cell anemia.[6]

  • Herbicidal and Fungicidal Activity: Chlorinated derivatives of phenoxyacetic acid are commonly used as herbicides.[7] Additionally, some thiazole derivatives containing the phenoxyacetamido moiety have shown fungicidal activity.[8]

Structure-Activity Relationship (SAR) Insights

While comprehensive SAR studies on the homologs of ethyl 2-(2-ethoxy-4-formylphenoxy)acetate are still emerging, some general trends can be inferred from related compound classes:

  • Lipophilicity: The nature of the alkoxy group and other substituents on the aromatic ring can significantly impact the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Electronic Effects: The electronic properties of substituents on the phenyl ring can influence the acidity of the corresponding carboxylic acid (if the ester is hydrolyzed in vivo) and its ability to interact with biological targets.

  • Steric Factors: The size and shape of the substituents can play a crucial role in determining how well the molecule fits into the binding site of a target protein.

Target Engagement and Pathway Analysis

The potential biological activities of these homologs suggest their interaction with various signaling pathways. For instance, their anti-inflammatory effects could be mediated through the inhibition of the NF-κB and MAPK signaling pathways.

SignalingPathways cluster_inflammation Inflammatory Stimuli cluster_pathways Signaling Pathways cluster_response Cellular Response Stimuli LPS, Cytokines IKK IKK Stimuli->IKK MAPK MAPK Stimuli->MAPK NFkB NF-κB IKK->NFkB Activation Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes p38_JNK p38/JNK MAPK->p38_JNK p38_JNK->Inflammatory_Genes Homologs Phenoxyacetate Homologs Homologs->IKK Inhibition? Homologs->MAPK Inhibition?

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate

Introduction: The Significance of Substituted Phenoxyacetates Substituted phenoxyacetate scaffolds are prevalent in medicinal chemistry and materials science, serving as key intermediates in the synthesis of a wide array...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Substituted Phenoxyacetates

Substituted phenoxyacetate scaffolds are prevalent in medicinal chemistry and materials science, serving as key intermediates in the synthesis of a wide array of biologically active compounds and functional materials. The title compound, Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate, is a valuable building block, incorporating a reactive formyl group amenable to further chemical transformations, an ethoxy moiety that can influence lipophilicity and metabolic stability, and an ethyl acetate group that can serve as a handle for ester-to-acid conversion or other modifications.

This document provides a comprehensive, field-proven guide to the synthesis of Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate. The protocol is presented as a two-stage process, beginning with the preparation of the key phenolic precursor, 3-ethoxy-4-hydroxybenzaldehyde (commonly known as ethyl vanillin), followed by its subsequent etherification. The causality behind experimental choices, troubleshooting, and safety considerations are detailed to ensure methodological robustness and reproducibility.

Overall Synthetic Pathway

The synthesis is logically divided into two primary stages: the preparation of the key phenolic intermediate and the final etherification step.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Williamson Ether Synthesis Catechol Catechol Guaethol Guaethol (2-Ethoxyphenol) Catechol->Guaethol Ethylation (e.g., Diethyl Sulfate) EthylVanillin Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) Guaethol->EthylVanillin Formylation (e.g., Glyoxylic Acid Condensation) EthylVanillin_ref Ethyl Vanillin FinalProduct Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate EthylVanillin_ref->FinalProduct K₂CO₃, DMF EthylBromoacetate Ethyl Bromoacetate EthylBromoacetate->FinalProduct

Caption: Overall two-stage synthetic route.

Part A: Synthesis of Precursor: 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)

The precursor for our target molecule is ethyl vanillin. While commercially available, understanding its synthesis provides a more comprehensive knowledge base. A common industrial preparation begins with catechol.[1]

  • Step 1: Ethylation of Catechol to form Guaethol (2-Ethoxyphenol). Catechol is selectively mono-ethylated to produce guaethol. This reaction is typically performed using an ethylating agent like diethyl sulfate in the presence of a base.

  • Step 2: Formylation of Guaethol. Guaethol is then converted to ethyl vanillin. A widely used method involves the condensation with glyoxylic acid to form a mandelic acid derivative.[1][2] This intermediate is subsequently oxidized and decarboxylated to yield the final aldehyde product, 3-ethoxy-4-hydroxybenzaldehyde.[1][2] Alternative formylation methods for electron-rich phenols include the Reimer-Tiemann reaction (using chloroform and a strong base)[3][4][5] or the Vilsmeier-Haack reaction (using a substituted formamide and phosphorus oxychloride)[6][7][8].

For the purpose of this protocol, we will assume that 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) is either commercially sourced or prepared beforehand.

Part B: Protocol for Synthesis of Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate

This stage employs the Williamson ether synthesis, a robust and widely applicable method for forming ethers.[9] The reaction involves the deprotonation of the phenolic hydroxyl group of ethyl vanillin to form a potent phenoxide nucleophile, which then displaces a halide from an alkyl halide in an Sₙ2 reaction.[10]

Reaction Mechanism

The mechanism involves two critical steps:

  • Deprotonation: The weakly acidic phenolic proton of ethyl vanillin is removed by a moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) to generate the corresponding phenoxide ion. The use of an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) facilitates this step.

  • Nucleophilic Substitution (Sₙ2): The electron-rich phenoxide ion acts as a nucleophile, attacking the electrophilic methylene carbon of ethyl bromoacetate. This results in the displacement of the bromide leaving group and the formation of the desired ether linkage.[10]

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Typical Grade
3-Ethoxy-4-hydroxybenzaldehydeC₉H₁₀O₃166.17≥98%
Ethyl BromoacetateC₄H₇BrO₂167.00≥98% (Lachrymator)
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Anhydrous, ≥99%
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, ≥99.8%
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS Grade
HexaneC₆H₁₄86.18ACS Grade
Brine (Saturated NaCl solution)NaCl(aq)--
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Anhydrous
Experimental Workflow Diagram

G start Start: Assemble Glassware (N₂ Atmosphere) dissolve Dissolve Ethyl Vanillin in Anhydrous DMF start->dissolve add_base Add Anhydrous K₂CO₃ dissolve->add_base stir_rt Stir at Room Temp (15-30 min) add_base->stir_rt add_ester Add Ethyl Bromoacetate (Dropwise) stir_rt->add_ester heat Heat Reaction to 80°C (4-6 hours) add_ester->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete workup Workup monitor->workup Reaction Complete cool Cool to Room Temp workup->cool dilute Dilute with EtOAc cool->dilute wash Wash with Water & Brine dilute->wash dry Dry Organic Layer (Na₂SO₄) wash->dry filter_conc Filter & Concentrate (Rotary Evaporator) dry->filter_conc purify Purify by Column Chromatography filter_conc->purify column Silica Gel Column (Hexane/EtOAc Gradient) purify->column characterize Characterize Pure Product column->characterize

Caption: Step-by-step experimental workflow.

Detailed Step-by-Step Protocol
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-ethoxy-4-hydroxybenzaldehyde (1.66 g, 10.0 mmol, 1.0 equivalent).

    • Under a nitrogen or argon atmosphere, add 40 mL of anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.

    • Rationale: An inert atmosphere and anhydrous conditions are critical to prevent side reactions, such as the hydrolysis of ethyl bromoacetate.

  • Base Addition:

    • To the stirred solution, add anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equivalents).

    • Stir the resulting suspension vigorously at room temperature for 15-20 minutes. This step facilitates the formation of the phenoxide nucleophile.[10]

    • Rationale: Using a powdered, anhydrous base maximizes the surface area for efficient deprotonation. Two equivalents ensure the reaction goes to completion.

  • Alkylation:

    • Slowly add ethyl bromoacetate (1.33 mL, 2.0 g, 12.0 mmol, 1.2 equivalents) to the reaction mixture dropwise via a syringe.

    • CAUTION: Ethyl bromoacetate is a powerful lachrymator and toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

    • Rationale: A slight excess of the alkylating agent helps to drive the reaction to completion. Dropwise addition helps to control any potential exotherm.

  • Reaction and Monitoring:

    • Heat the reaction mixture to 80°C using an oil bath and maintain this temperature for 4-6 hours.[10]

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mobile phase such as 4:1 Hexane:Ethyl Acetate. The disappearance of the ethyl vanillin spot (visualized with a UV lamp and/or a potassium permanganate stain) indicates reaction completion.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 100 mL of ethyl acetate and 100 mL of cold water.

    • Separate the layers. Wash the organic layer sequentially with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Rationale: The water washes remove the DMF and inorganic salts (KBr, excess K₂CO₃). The brine wash helps to remove residual water from the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 95:5 Hexane:EtOAc and gradually increasing the polarity) to isolate the pure product.

    • Combine the fractions containing the desired product (as determined by TLC) and remove the solvent in vacuo to yield Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate as a solid or viscous oil.

Expected Results and Characterization
  • Yield: While a specific yield for the title compound is not reported in the direct literature, analogous reactions of formylphenols with ethyl bromoacetate report yields in the range of 65-85%.[10]

  • Appearance: Expected to be a white to off-white solid or a pale yellow oil.

  • ¹H NMR Spectroscopy: Expect characteristic signals corresponding to:

    • The aldehyde proton (~9.8 ppm, singlet).

    • Aromatic protons (3H, in the aromatic region).

    • The singlet for the methylene protons of the acetate group (-O-CH₂-CO-).

    • The ethoxy group protons on the ring (-O-CH₂-CH₃, a quartet and a triplet).

    • The ethyl ester protons (-CO-O-CH₂-CH₃, a quartet and a triplet).

  • ¹³C NMR Spectroscopy: Signals will correspond to the carbonyl carbons (aldehyde and ester), aromatic carbons, and aliphatic carbons of the ethoxy and ethyl ester groups.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the product (C₁₃H₁₆O₅, M.W. 252.26 g/mol ) should be observed.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time or temperature slightly (e.g., to 90°C). Ensure efficient stirring.
Wet reagents/solventUse freshly dried, anhydrous DMF and K₂CO₃. Dry glassware thoroughly.
Side reactions (e.g., hydrolysis of ethyl bromoacetate)Maintain anhydrous and inert conditions strictly.
Multiple Spots on TLC Incomplete reactionSee "Low Yield".
C-alkylation side productO-alkylation is generally favored. Purification by column chromatography should separate isomers.
Impure starting materialsUse high-purity ethyl vanillin and ethyl bromoacetate.
Difficulty in Purification Product co-elutes with impuritiesAdjust the eluent system for column chromatography (try different solvent systems like Dichloromethane/Methanol).

References

  • Wikipedia. (n.d.). Ethylvanillin. Retrieved from [Link]

  • Ataman Kimya. (n.d.). Ethyl Vanillin. Retrieved from [Link]

  • Huashihang Chemical. (n.d.). Ethyl vanillin 121-32-4 producing process. Retrieved from [Link]

  • ScenTree. (n.d.). Ethyl vanillin (CAS N° 121-32-4). Retrieved from [Link]

  • Gavara, R., et al. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers in Chemistry.
  • Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Chemdad Co., Ltd. (n.d.). Vanillin. Retrieved from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

  • Redamala, R., et al. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry.
  • Master Organic Chemistry. (n.d.). Reimer-Tiemann Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

Sources

Application

Application Note: Strategic Utilization of Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate in Advanced Organic Synthesis and Drug Discovery

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary In modern medicinal chemistry, the rapid asse...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on versatile, bifunctional building blocks. Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate (CAS: 51264-71-2) represents a highly strategic scaffold. Featuring an electrophilic formyl group and a hydrolyzable/aminolyzable ethyl ester positioned para to one another across an ethoxy-substituted phenoxy core, this molecule offers orthogonal reactivity. This allows chemists to perform chemoselective modifications at either terminus without requiring complex protection-deprotection strategies.

This application note details the physicochemical profile, mechanistic rationale for its use in drug design (specifically epigenetic and metabolic modulators), and provides self-validating, step-by-step protocols for its synthesis and downstream derivatization.

Physicochemical Profiling

Understanding the physical and chemical properties of the scaffold is critical for solvent selection, reaction temperature optimization, and purification strategies.

Table 1: Physicochemical Properties & Reactivity Profile

ParameterSpecification / Data
Chemical Name Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate
CAS Number 51264-71-2
Molecular Formula C13H16O5
Molecular Weight 252.27 g/mol
Precursor Materials Ethylvanillin, Ethyl bromoacetate[1]
Solubility Profile Soluble in DMF, DMSO, EtOAc, DCM; Insoluble in H₂O
C4-Terminus (Formyl) Highly electrophilic; undergoes Knoevenagel, Wittig, and reductive amination.
C1-Terminus (Ester) Susceptible to basic hydrolysis (yielding carboxylic acids) or aminolysis (yielding amides/hydroxamic acids).

Strategic Utility in Drug Discovery

The true value of Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate lies in its ability to act as a central hub for divergent synthesis. By exploiting the differential reactivity of the aldehyde and the ester, researchers can access multiple therapeutic classes from a single starting material.

Design of Epigenetic Modulators (HDAC Inhibitors)

Recent patent literature highlights the use of this scaffold in the synthesis of novel vanillic aldehyde hydroxamic acid derivatives[2]. Histone Deacetylase (HDAC) inhibitors require a specific pharmacophore: a surface recognition "cap", a hydrophobic linker, and a Zinc Binding Group (ZBG). The para-arrangement of the formyl and ester groups on this scaffold perfectly mimics the linear geometry required to penetrate the narrow, tubular active site of HDAC enzymes.

Development of Metabolic Regulators (PPAR Agonists)

By performing a Knoevenagel condensation at the formyl group with thiazolidine-2,4-dione (TZD), followed by hydrolysis of the ester, chemists can generate dual-action molecules. The phenoxyacetic acid moiety mimics classic fibrates (PPARα agonists), while the TZD group targets PPARγ, creating potent pan-PPAR modulators for metabolic syndrome.

SyntheticWorkflow Core Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate (Bifunctional Scaffold) Step1A Reductive Amination (Formyl Group) Core->Step1A R-NH2, NaBH(OAc)3 Step1B Knoevenagel Condensation (Formyl Group) Core->Step1B Active Methylene, Base Prod3 Schiff Base Derivatives (Antimicrobial Agents) Core->Prod3 Hydrazines / Amines Step2A Hydroxaminolysis (Ester Group) Step1A->Step2A NH2OH, KOH Step2B Ester Hydrolysis (Ester Group) Step1B->Step2B LiOH, H2O Prod1 HDAC Inhibitors (Epigenetic Modulators) Step2A->Prod1 Prod2 PPAR Agonists (Metabolic Regulators) Step2B->Prod2

Figure 1: Divergent synthetic workflows utilizing the orthogonal reactivity of the bifunctional scaffold.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that successful execution of these protocols requires an understanding of why specific reagents and conditions are chosen. The following methodologies are engineered to be self-validating systems, minimizing side reactions through strategic chemoselectivity.

Protocol A: Synthesis of the Core Scaffold (O-Alkylation)

The synthesis relies on the Williamson ether synthesis, coupling ethylvanillin with ethyl bromoacetate[1]. The phenolic hydroxyl group (pKa ~7.8) must be fully deprotonated to ensure rapid nucleophilic attack.

Table 2: Reaction Optimization for O-Alkylation

BaseSolventTemp (°C)Yield (%)Causality / Scientific Insight
Na₂CO₃Acetone5645Weak base and poor solubility lead to incomplete deprotonation.
K₂CO₃Acetone5672Improved solubility over sodium salts; moderate reaction kinetics.
K₂CO₃ DMF 80 88 Polar aprotic solvent strips the solvation shell from the phenoxide, maximizing nucleophilicity.
NaHTHF0 to 2585Rapid, but requires strictly anhydrous conditions and generates H₂ gas (safety risk at scale).

Step-by-Step Methodology:

  • Preparation: Charge a dry, argon-flushed round-bottom flask with ethylvanillin (1.0 eq) and anhydrous K₂CO₃ (1.5 eq).

  • Solvation: Add anhydrous DMF (5 mL/mmol). Stir the suspension at room temperature for 30 minutes. Causality: This pre-incubation ensures complete formation of the phenoxide ion, evident by a distinct color change (usually deepening yellow).

  • Alkylation: Dropwise, add ethyl bromoacetate (1.2 eq). Causality: Dropwise addition prevents localized overheating and limits the formation of dialkylated byproducts if impurities are present.

  • Heating: Elevate the temperature to 80 °C and stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 3:1).

  • Workup: Cool to room temperature and quench by pouring into ice water. The product will typically precipitate. Extract with EtOAc (3x), wash the combined organic layers extensively with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from ethanol to yield pure Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate.

Protocol B: Chemoselective Derivatization to HDAC Inhibitors

To synthesize hydroxamic acid derivatives[2], the sequence of reactions is paramount. Crucial Insight: If hydroxaminolysis of the ester is attempted first, the free hydroxylamine will rapidly condense with the highly electrophilic formyl group to form an oxime. Therefore, the aldehyde must be derivatized prior to ester conversion.

Step 1: Reductive Amination (Capping the Aldehyde)

  • Dissolve Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate (1.0 eq) and a primary aryl amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Add glacial acetic acid (0.1 eq) to catalyze imine formation. Stir for 2 hours at room temperature.

  • Add Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq) in portions. Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces imines to secondary amines without reducing the ethyl ester.

  • Stir for 12 hours, quench with saturated NaHCO₃, extract with DCM, and isolate the intermediate.

Step 2: Hydroxaminolysis (Forming the Zinc Binding Group)

  • In a separate flask, prepare free hydroxylamine by mixing NH₂OH·HCl (10.0 eq) and KOH (10.0 eq) in methanol at 0 °C. Filter off the precipitated KCl.

  • Add the freshly prepared methanolic hydroxylamine to the intermediate from Step 1.

  • Stir at room temperature for 4-6 hours. Causality: Elevated temperatures will cause degradation of the sensitive hydroxamic acid. Room temperature is sufficient for the aminolysis of the ethyl ester.

  • Acidify cautiously with 1M HCl to pH 6 to precipitate the final HDAC inhibitor.

Pharmacophore Cap Surface Recognition Cap Modulates Isoform Selectivity Linker Hydrophobic Linker 2-Ethoxy-Phenoxy Core Cap->Linker Reductive Amination ZBG Zinc Binding Group (ZBG) Hydroxamic Acid Linker->ZBG Hydroxaminolysis Target {HDAC Active Site | Zn2+ Catalytic Core} ZBG->Target Chelation

Figure 2: Pharmacophore mapping of the resulting HDAC inhibitor interacting with the enzyme active site.

Conclusion

Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate is far more than a simple intermediate; it is a programmable scaffold. By understanding the distinct electronic environments of its C1 and C4 termini, chemists can deploy orthogonal synthetic strategies. The protocols provided herein establish a self-validating foundation for the robust generation of complex, multi-targeted therapeutics, minimizing synthetic bottlenecks and maximizing yield.

References

  • Title: CN107245050A - Vanillic aldehyde hydroxamic acid derivatives and their applications. Source: google.com.

Sources

Method

Experimental procedure for Suzuki coupling with Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate Executive Summary & Structural Analysis Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate is a highly functionaliz...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate

Executive Summary & Structural Analysis

Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate is a highly functionalized, O-alkylated vanillin derivative. A critical structural analysis reveals that this substrate lacks a native (pseudo)halide or boronate leaving group . Consequently, a standard Suzuki-Miyaura cross-coupling cannot be performed directly on the unmodified molecule.

To achieve biaryl coupling with this specific substrate, researchers must employ one of two orthogonal strategies:

  • Pathway A (Pre-functionalization): Electrophilic bromination followed by standard Palladium-catalyzed Suzuki coupling. This classical approach preserves the aldehyde functional group for downstream medicinal chemistry (e.g., reductive amination).

  • Pathway B (Direct Decarbonylative Coupling): Nickel-catalyzed decarbonylative Suzuki-Miyaura coupling. This cutting-edge approach utilizes the formyl group itself as the electrophile, extruding carbon monoxide to form the biaryl linkage directly[1]. This orthogonal strategy is increasingly utilized in pharmaceutical development to bypass the need for aryl halides[2].

Pathway A: Electrophilic Bromination & Standard Pd-Catalyzed Suzuki Coupling

Mechanistic Rationale (Causality): The aromatic ring of Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate is highly activated by the two ether linkages at the C1 and C2 positions, while the formyl group at C4 is strongly deactivating. These synergistic directing effects strictly dictate electrophilic aromatic substitution at the C6 position (which corresponds to the C5 position of the parent vanillin core). Bromination at this site provides the necessary aryl bromide handle for standard cross-coupling without requiring harsh conditions.

Protocol 2.1: Regioselective Bromination

  • Preparation: In an oven-dried round-bottom flask, dissolve Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate (10.0 mmol, 1.0 equiv) in glacial acetic acid (20 mL, 0.5 M).

  • Activation: Add anhydrous sodium acetate (12.0 mmol, 1.2 equiv) and stir until completely dissolved. The acetate acts as a mild base to buffer the generated HBr, preventing ether cleavage.

  • Bromination: Dissolve bromine (11.0 mmol, 1.1 equiv) in glacial acetic acid (5 mL). Add this solution dropwise to the reaction mixture over 30 minutes at room temperature (25 °C) to prevent over-bromination.

  • Monitoring: Stir the mixture for 2 hours. Validate completion via TLC (Hexanes/EtOAc 3:1, UV active).

  • Workup: Pour the mixture into vigorously stirred ice water (100 mL). Filter the resulting precipitate, wash with cold water (3 × 20 mL), and dry under a high vacuum to yield the intermediate: Ethyl 2-(6-bromo-2-ethoxy-4-formylphenoxy)acetate.

Protocol 2.2: Pd-Catalyzed Suzuki-Miyaura Coupling

  • Setup: Charge a Schlenk flask with the brominated intermediate (5.0 mmol, 1.0 equiv), an arylboronic acid (Ar-B(OH)₂, 6.0 mmol, 1.2 equiv), K₂CO₃ (12.5 mmol, 2.5 equiv), and Pd(dppf)Cl₂ (0.25 mmol, 5 mol%).

  • Degassing: Evacuate the flask and backfill with ultra-high purity nitrogen (repeat 3x) to prevent catalyst oxidation.

  • Reaction: Add degassed 1,4-dioxane/H₂O (4:1 v/v, 25 mL). Heat the mixture to 90 °C for 12 hours.

  • Isolation: Cool to room temperature, dilute with ethyl acetate (50 mL), and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography to yield the 6-aryl-4-formyl derivative.

Pathway B: Direct Ni-Catalyzed Decarbonylative Suzuki-Miyaura Coupling

Mechanistic Rationale (Causality): Recent advances in transition-metal catalysis allow the extrusion of CO from aldehydes to form C–C bonds[1]. In this pathway, an electron-rich Ni(0) catalyst undergoes oxidative addition into the acyl C–H bond. To prevent the reductive homocoupling pathway (which would simply return the aldehyde), a hydrogen acceptor (2,2,2-trifluoroacetophenone) is added to accept the hydride. This critical step enables transmetalation with the aryl boronic ester, followed by decarbonylation and reductive elimination to yield the biaryl ether directly[1].

Protocol 3.1: Decarbonylative Cross-Coupling

  • Glovebox Setup: In a nitrogen-filled glovebox, charge a 20 mL reaction vial with Ni(cod)₂ (10 mol%), PCy₃ (20 mol%), and the desired arylboronic acid pinacol ester (Ar-B(pin), 1.5 equiv).

  • Reagent Addition: Add a solution of Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate (1.0 equiv) and 2,2,2-trifluoroacetophenone (1.2 equiv, H-acceptor) in anhydrous toluene (0.2 M).

  • Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and heat at 130 °C in an oil bath for 24 hours.

  • Isolation: Cool the mixture to room temperature, dilute with dichloromethane, and filter through a short pad of Celite to remove nickel salts. Concentrate the filtrate and purify via flash chromatography to isolate the Ethyl 2-(4-aryl-2-ethoxyphenoxy)acetate derivative.

Data Presentation & Pathway Comparison

The following table summarizes the quantitative and strategic differences between the two methodologies to assist researchers in selecting the optimal route for their specific drug development pipeline.

ParameterPathway A: Bromination + Pd-SuzukiPathway B: Ni-Decarbonylative Suzuki
Catalyst System Pd(dppf)Cl₂ (5 mol%)Ni(cod)₂ (10 mol%) / PCy₃ (20 mol%)
Coupling Partner Arylboronic Acid (Ar-B(OH)₂)Arylboronic Ester (Ar-B(pin))
Temperature 90 °C130 °C
Typical Yield 75 - 85% (Over 2 steps)55 - 70% (Single step)
Aldehyde Status Retained (Available for derivatization)Extruded as CO gas
Primary Advantage Highly reliable, robust scalabilityAtom economical, no halogenation needed

Process Visualizations

Workflow Substrate Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate (Lacks Halide/Boronate) Branch1 Pathway A: Pre-Functionalization Substrate->Branch1 Branch2 Pathway B: Direct Decarbonylative Substrate->Branch2 Bromination Electrophilic Bromination (Br₂, AcOH, 25°C) Branch1->Bromination SuzukiNi Ni-Catalyzed Decarbonylative Coupling (Ar-B(pin), Ni(cod)₂, 130°C) Branch2->SuzukiNi Intermediate Ethyl 2-(6-bromo-2-ethoxy- 4-formylphenoxy)acetate Bromination->Intermediate SuzukiPd Pd-Catalyzed Suzuki Coupling (Ar-B(OH)₂, Pd(dppf)Cl₂, 90°C) Intermediate->SuzukiPd ProductA 6-Aryl-4-formyl Derivative (Aldehyde Retained) SuzukiPd->ProductA ProductB 4-Aryl Derivative (Aldehyde Extruded as CO) SuzukiNi->ProductB

Workflow comparison of pre-functionalization (Pathway A) vs. decarbonylative coupling (Pathway B).

CatalyticCycle Ni0 Ni(0) Catalyst OxAdd Oxidative Addition (Acyl C-H Bond) Ni0->OxAdd Aldehyde Substrate AcylNiH Acyl-Ni(II)-H Species OxAdd->AcylNiH HTransfer Hydride Transfer (to Trifluoroacetophenone) AcylNiH->HTransfer AcylNiX Acyl-Ni(II)-OR Species HTransfer->AcylNiX Transmetalation Transmetalation (with Ar'-B(pin)) AcylNiX->Transmetalation AcylNiAr Acyl-Ni(II)-Ar' Species Transmetalation->AcylNiAr Decarbonylation Decarbonylation (CO Extrusion) AcylNiAr->Decarbonylation ArNiAr Ar-Ni(II)-Ar' Species Decarbonylation->ArNiAr RedElim Reductive Elimination ArNiAr->RedElim RedElim->Ni0 Catalyst Regeneration Product Biaryl Ether Product RedElim->Product

Mechanistic catalytic cycle for the Ni-catalyzed decarbonylative Suzuki-Miyaura cross-coupling.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483.[Link]

  • Li, X. et al. "Selective Decarbonylation via Transition-Metal-Catalyzed Carbon–Carbon Bond Cleavage." Chemical Reviews, 2021, 121(6), 3598-3625.[Link]

  • Zhou, T. et al. "Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls." Organic Letters, 2022, 24(8), 1530-1535.[Link]

Sources

Application

Mastering the Synthesis of Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate: A Guide for Advanced Research

For researchers and professionals in drug development and organic synthesis, Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate stands as a pivotal intermediate. Its unique trifunctional architecture, featuring an aldehyde, an et...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate stands as a pivotal intermediate. Its unique trifunctional architecture, featuring an aldehyde, an ether linkage, and an ester group, offers a versatile platform for the construction of complex molecular entities with significant therapeutic potential. This document provides an in-depth guide to the synthesis of this compound, focusing on the underlying chemical principles, detailed reaction protocols, and critical parameters for success.

I. Foundational Principles: The Williamson Ether Synthesis

The formation of Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate is classically achieved through the Williamson ether synthesis. This venerable yet highly effective reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a phenoxide ion.[1][2][3] Understanding the nuances of this reaction is paramount to optimizing the synthesis of our target molecule.

The Core Mechanism

The reaction proceeds in two fundamental steps:

  • Deprotonation of the Phenol: The phenolic hydroxyl group of the starting material, 2-ethoxy-4-formylphenol, is acidic and is deprotonated by a suitable base to form a highly nucleophilic phenoxide ion.

  • Nucleophilic Attack: The generated phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an ethyl haloacetate (e.g., ethyl bromoacetate or ethyl chloroacetate). This results in the displacement of the halide leaving group and the formation of the desired ether bond.[4]

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol 2-Ethoxy-4-formylphenol Phenoxide Phenoxide Intermediate Phenol->Phenoxide + Base Base Base (e.g., K₂CO₃) Ethyl_Haloacetate Ethyl Bromoacetate Product Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate Phenoxide->Product + Ethyl Bromoacetate Salt Salt (e.g., KBr) Synthesis_Workflow A 1. Dissolve 2-ethoxy-4-formylphenol and K₂CO₃ in anhydrous DMF. B 2. Stir the mixture at room temperature. A->B C 3. Add ethyl bromoacetate dropwise. B->C D 4. Heat the reaction mixture (e.g., 80°C). C->D E 5. Monitor reaction progress by TLC. D->E F 6. Cool to room temperature and quench with water. E->F G 7. Extract the product with ethyl acetate. F->G H 8. Wash the organic layer with water and brine. G->H I 9. Dry the organic layer over anhydrous Na₂SO₄. H->I J 10. Concentrate under reduced pressure. I->J K 11. Purify the crude product by column chromatography. J->K L 12. Characterize the final product. K->L

Caption: Experimental workflow for the synthesis of Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate.

Detailed Steps:

  • Reaction Setup: To a solution of 2-ethoxy-4-formylphenol (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5-2.0 equivalents).

  • Initial Stirring: Stir the resulting suspension at room temperature for 30-60 minutes to facilitate the formation of the phenoxide.

  • Addition of Alkylating Agent: Add ethyl bromoacetate (1.1-1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 60-80°C. [5]The optimal temperature may need to be determined empirically.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., a mixture of n-hexane and ethyl acetate). [6][7]The disappearance of the starting phenol is a key indicator of reaction completion. The reaction is typically complete within 2-6 hours. [2]6. Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of DMF). [7]8. Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically an oil or a solid. Purify the crude material by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane as the eluent to obtain the pure Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate. [5][7]

III. Characterization and Quality Control

Thorough characterization of the final product is essential to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural elucidation. The ¹H NMR spectrum should show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons of the acetate moiety (a singlet), the ethoxy group protons, the aromatic protons, and the aldehyde proton. [8]* Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C=O stretching of the ester and the aldehyde, as well as C-O stretching for the ether linkages.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula of the product.

  • Melting Point: For solid products, a sharp melting point is indicative of high purity. The melting point for the analogous ethyl 2-(2-formylphenoxy)acetate is reported to be 45-47 °C.

IV. Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or no product formation Inactive base (e.g., hydrated K₂CO₃).Use freshly dried, anhydrous potassium carbonate.
Low reaction temperature.Gradually increase the reaction temperature and monitor by TLC.
Impure starting materials.Ensure the purity of the starting phenol and ethyl bromoacetate.
Presence of starting phenol Insufficient amount of base or alkylating agent.Use a slight excess of the base and alkylating agent (e.g., 1.5-2.0 eq. of base and 1.1-1.2 eq. of alkylating agent).
Short reaction time.Extend the reaction time and continue to monitor by TLC.
Formation of side products C-alkylation.Ensure the use of a polar aprotic solvent like DMF or acetonitrile. [9]
Hydrolysis of ethyl bromoacetate.Use anhydrous solvent and reagents to minimize water content.

V. Conclusion

The synthesis of Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate via the Williamson ether synthesis is a robust and reliable method. By carefully controlling the reaction parameters, particularly the choice of base and solvent, and by diligently monitoring the reaction progress, researchers can achieve high yields of this valuable synthetic intermediate. The detailed protocol and troubleshooting guide provided herein serve as a comprehensive resource for scientists and professionals engaged in advanced organic synthesis and drug discovery.

VI. References

  • Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? (2024, June 27). Vedantu. Retrieved March 12, 2026, from [Link]

  • Phenolates- O-alkylation and C-alkylation | Notes. (2011, April 9). PharmaXChange.info. Retrieved March 12, 2026, from [Link]

  • 2-(4-FORMYLPHENOXY)ACETIC ACID | CAS 22042-71-3. (n.d.). Matrix Fine Chemicals. Retrieved March 12, 2026, from [Link]

  • Can anyone help me with a Williamson ether synthesis? (2014, August 15). ResearchGate. Retrieved March 12, 2026, from [Link]

  • What is the function of potassium carbonate in this reaction? (Williamson ether synthesis). (2015, September 5). Chegg. Retrieved March 12, 2026, from [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved March 12, 2026, from [Link]

  • Process for the alkylation of phenols. (1991). Google Patents. Retrieved March 12, 2026, from

  • Williamson Ether Synthesis Lab Report. (n.d.). Edubirdie. Retrieved March 12, 2026, from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved March 12, 2026, from [Link]

  • Organic base catalyzed O-alkylation of phenols under solvent-free condition. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved March 12, 2026, from [Link]

  • Selective O-alkylation of Phenol Using Dimethyl Ether. (2022, November 17). MDPI. Retrieved March 12, 2026, from [Link]

  • Williamson Ether Synthesis. (2022, November 13). Chemistry Steps. Retrieved March 12, 2026, from [Link]

  • O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC. Retrieved March 12, 2026, from [Link]

  • A 250 mL single-necked, 24/40 recovery flask equipped with a 3.5 x 1.5 cm egg-shaped Teflon-coated magnetic stir bar is charged with 1,2-diphenylethanone (11.76 g, 59.9 mmol, 1.0 equiv). (n.d.). Organic Syntheses. Retrieved March 12, 2026, from [Link]

  • Ethyl 2-(2-formylphenoxy)acetate. (n.d.). PubChem. Retrieved March 12, 2026, from [Link]

  • STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. (n.d.). Retrieved March 12, 2026, from [Link]

Sources

Method

Application Note: Synthesis and Derivatization of Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate in Drug Discovery

Scientific Rationale and Scaffold Significance In modern medicinal chemistry, the strategic functionalization of privileged natural scaffolds is a cornerstone of drug discovery. Ethyl vanillin (3-ethoxy-4-hydroxybenzalde...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale and Scaffold Significance

In modern medicinal chemistry, the strategic functionalization of privileged natural scaffolds is a cornerstone of drug discovery. Ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde) is one such privileged structure, known for its low toxicity and broad spectrum of pharmacological activities (1)[1]. By alkylating the phenolic hydroxyl group, researchers can generate Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate (CAS No. 51264-71-2) (2)[2].

This specific bifunctional intermediate is highly valued because it possesses both a reactive electrophilic aldehyde (for condensation reactions) and an ester linkage (for amidation, hydrolysis, or cyclization). It serves as a critical branching point for synthesizing diverse therapeutic agents, including antimicrobial Schiff bases, antidiabetic chalcone hybrids, and anticancer peptide deformylase inhibitors (3)[3].

Mechanistic Causality in Synthesis

The synthesis of Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate relies on a classic Williamson Ether Synthesis .

  • Choice of Base and Solvent: Anhydrous potassium carbonate ( K2​CO3​ ) is utilized in a polar aprotic solvent, specifically Dimethyl Sulfoxide (DMSO). DMSO effectively solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic.

  • Electrophile Dynamics: Ethyl bromoacetate is chosen over chloroacetate due to the superior leaving group ability of the bromide ion, which facilitates a rapid SN​2 displacement at a mild 50 °C.

  • Chemoselectivity: The mild basic conditions ensure that the formyl group remains unreactive, and the anhydrous environment prevents the premature hydrolysis of the ethyl ester moiety.

ChemicalPathways EV Ethyl Vanillin INT Ethyl 2-(2-ethoxy-4- formylphenoxy)acetate EV->INT K2CO3, DMSO 50°C, 5h EBA Ethyl Bromoacetate EBA->INT SB Schiff Bases (Azomethine Linkage) INT->SB 1° Amines EtOH, Reflux CH Chalcone Hybrids (alpha,beta-unsaturated) INT->CH Acetophenones Base Catalyst PD Peptide Deformylase Inhibitors INT->PD Amidation/Chelation Modifications

Divergent synthetic pathways utilizing Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate as a scaffold.

Optimization of Reaction Conditions

To achieve maximum synthetic efficiency, the alkylation conditions must balance nucleophilicity against the risk of ester hydrolysis. The quantitative data summarized below demonstrates why DMSO and K2​CO3​ are the industry standard for this transformation.

Table 1: Optimization of Alkylation Conditions for Phenoxyacetate Synthesis

BaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
Na2​CO3​ Acetone56 (Reflux)1265%Weak basicity and lower solvation lead to incomplete conversion.
K2​CO3​ DMF80878%Good solubility, but higher temperatures promote minor ester hydrolysis.
K2​CO3​ DMSO 50 5 86% Optimal. Naked phenoxide formation accelerates SN​2 attack.
Cs2​CO3​ DMSO50488%Marginal yield increase does not justify the significantly higher reagent cost.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each step includes a physical or chemical checkpoint to ensure the integrity of the workflow before proceeding (3)[3].

Materials Required:
  • Ethyl vanillin (30.12 mmol, 5.00 g)

  • Ethyl bromoacetate (45.18 mmol, 7.55 g)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ) (60.24 mmol, 8.31 g)

  • Anhydrous N,N-dimethyl sulfoxide (DMSO) (50 mL)

  • Ethyl acetate (EtOAc) and Distilled Water

Step-by-Step Methodology:

Step 1: Phenoxide Formation

  • In an oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5.00 g of ethyl vanillin in 50 mL of anhydrous DMSO.

  • Add 8.31 g of anhydrous K2​CO3​ to the solution. Stir the suspension vigorously at room temperature for 15 minutes.

  • Validation Check: The solution will transition from clear to a distinct yellow/orange hue, confirming the deprotonation of the phenol and the formation of the phenoxide anion.

Step 2: Alkylation 3. Place the flask in an oil bath pre-heated to 50 °C. 4. Add 7.55 g of ethyl bromoacetate dropwise over 10 minutes using an addition funnel. 5. Allow the reaction mixture to stir continuously at 50 °C for 5 hours.

  • Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The disappearance of the lower-Rf ethyl vanillin spot and the appearance of a new, higher-Rf UV-active spot confirms reaction progression.

Step 3: Quenching and Extraction 6. Cool the mixture to room temperature. Slowly pour the reaction liquid into 150 mL of ice-cold distilled water to quench the reaction and dissolve the inorganic salts. 7. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 50 mL).

  • Validation Check: A clear phase separation should occur. The organic (upper) layer contains the target ester, while the aqueous (lower) layer contains DMSO and unreacted salts.

Step 4: Purification and Isolation 8. Combine the organic extracts and wash with brine (2 × 50 mL) to remove trace DMSO. 9. Dry the organic phase over anhydrous magnesium sulfate ( MgSO4​ ).

  • Validation Check: The MgSO4​ should become free-flowing upon swirling, indicating the complete removal of aqueous emulsions.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Recrystallize the crude residue from a minimal amount of hot ethanol to yield the pure product.

  • Validation Check: The final product must present as white crystals with a sharp melting point of 142–143 °C, confirming high purity and successful synthesis (3)[3].

Protocol Step1 1. Deprotonation Ethyl Vanillin + Anhydrous K2CO3 in DMSO Step2 2. Alkylation Dropwise addition of Ethyl Bromoacetate Step1->Step2 Step3 3. Thermal Activation Stir at 50 °C for 5 hours Step2->Step3 Step4 4. Quenching Add distilled H2O to precipitate/partition Step3->Step4 Step5 5. Extraction Extract with EtOAc, dry over MgSO4 Step4->Step5 Step6 6. Isolation Evaporate solvent, yield white crystals Step5->Step6

Step-by-step workflow for the Williamson ether synthesis of the target phenoxyacetate.

Downstream Derivatization Strategies

Once isolated, Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate serves as an advanced building block for several pharmacological classes:

  • Chalcone Hybrids (Antidiabetic/Anticancer): The highly electrophilic formyl group at position 4 readily undergoes Claisen-Schmidt condensation with substituted acetophenones in the presence of a base catalyst (e.g., piperidine). This yields α,β -unsaturated ketones (chalcones) that are extensively studied for their ability to modulate metabolic and oncogenic pathways (1)[1].

  • Schiff Base Formation (Antimicrobial): Reacting the aldehyde moiety with primary aromatic or aliphatic amines in refluxing ethanol generates azomethine ( C=N ) linkages. These derivatives exhibit strong bacteriostatic effects by disrupting the cytoplasmic membranes of pathogens (1)[1].

  • Peptide Deformylase Inhibitors: The ethyl ester group can be converted to a hydroxamic acid or N-hydroxyacetamide derivative. This modification transforms the scaffold into a potent metal-chelating agent capable of binding Fe2+ in the active site of cancer-related peptide deformylases (3)[3].

References

  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity Source: ACS Omega URL:[Link]

  • Structure-Based Drug Design of Small Molecule Peptide Deformylase Inhibitors to Treat Cancer Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate

Executive Summary Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate (often designated as EV-1) is a highly valued advanced intermediate in the synthesis of peptide deformylase (PDF) inhibitors and novel vanillin-derived antineop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate (often designated as EV-1) is a highly valued advanced intermediate in the synthesis of peptide deformylase (PDF) inhibitors and novel vanillin-derived antineoplastic agents. While bench-scale syntheses successfully yield this compound via standard etherification, transitioning to a multi-kilogram pilot scale introduces significant challenges regarding thermal management and downstream processing (DSP).

This technical guide details a highly optimized, self-validating 1 kg scale-up protocol. By shifting from the traditional liquid-liquid extraction method to a controlled anti-solvent crystallization process, this optimized workflow eliminates the need for hazardous extraction solvents, reduces total waste by >70%, and yields a high-purity crystalline product suitable for downstream pharmaceutical manufacturing.

Mechanistic Overview & Process Causality

The synthesis of Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate proceeds via a classic Williamson Ether Synthesis [2]. Understanding the mechanistic causality behind the reagent selection is critical for successful scale-up:

  • Substrate & Base Selection: The starting material, 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin), contains a phenolic hydroxyl group. Anhydrous potassium carbonate (K₂CO₃) is specifically selected as the base over stronger alternatives (e.g., NaH or NaOH). K₂CO₃ is mild enough to selectively deprotonate the phenol (pKa ~7.4) without triggering the Cannizzaro reaction of the formyl group or causing saponification of the target ethyl ester [1].

  • Electrophile: Ethyl bromoacetate acts as the alkylating agent. The α -bromo ester is highly electrophilic, making it highly susceptible to an S_N2 attack by the phenoxide anion.

  • Solvent Dynamics: N,N-Dimethyl sulfoxide (DMSO) is utilized as a polar aprotic solvent. Because DMSO poorly solvates anions, the phenoxide intermediate remains "naked" and highly nucleophilic. This accelerates the S_N2 displacement, allowing the reaction to achieve >98% conversion at a moderate temperature of 50 °C [3].

Scale-Up Strategy: Overcoming Bench-Scale Limitations

Scaling this reaction from 5 grams [1] to 1 kilogram requires fundamental changes to the operational workflow to ensure safety and efficiency.

Thermal Management (Exotherm Control)

The S_N2 alkylation is highly exothermic. At the bench scale, all reagents are often mixed simultaneously. At the 1 kg scale, a "one-pot, all-in" approach risks a thermal runaway, which could lead to ester hydrolysis or product degradation. Causality-Driven Solution: The ethyl bromoacetate must be dosed continuously over 60 minutes into the pre-heated phenoxide mixture, utilizing active jacket cooling to maintain the internal temperature strictly between 45 °C and 55 °C.

Downstream Processing (DSP) Shift

The original literature protocol quenches the reaction with water and extracts the product using multiple volumes of ethyl acetate [1]. At the pilot scale, extracting 10 L of DMSO with ethyl acetate generates massive volumes of biphasic waste and risks severe emulsion formation. Causality-Driven Solution: Because the target product is a highly crystalline white solid and DMSO is fully miscible with water, we exploit anti-solvent crystallization . By cooling the reactor and slowly dosing purified water directly into the DMSO mixture, the product precipitates out in high purity. This completely eliminates the need for liquid-liquid extraction.

Process Flow & Experimental Workflow

G EV Ethyl Vanillin (1.0 eq) Reactor Jacketed Reactor (50 °C, N2 atm) EV->Reactor K2CO3 K2CO3 (2.0 eq) K2CO3->Reactor DMSO DMSO (Solvent) DMSO->Reactor EBA Ethyl Bromoacetate (1.5 eq) Reaction Williamson Ether Synthesis (5 h) EBA->Reaction Dosed over 1h Reactor->Reaction Cryst Controlled Crystallization (Cool to 10 °C) Reaction->Cryst Water Purified Water (Anti-Solvent) Water->Cryst Dosed over 2h Filter Nutsche Filtration & Water Wash Cryst->Filter Dry Vacuum Drying (40 °C) Filter->Dry Product Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate (White Crystal) Dry->Product

Process flow diagram for the 1 kg scale-up synthesis of Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate.

Quantitative Data & Stoichiometry

The following table outlines the optimized stoichiometry for a 1.00 kg input of the limiting reagent. The molar equivalents (1.0 : 2.0 : 1.5) strictly adhere to the optimized ratios established in the foundational medicinal chemistry literature[1].

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeMolesFunction
Ethyl vanillin 166.171.001000 g6.018Substrate (Limiting)
Potassium carbonate (anhydrous)138.202.001663 g12.04Base
Ethyl bromoacetate 167.001.501507 g (1.00 L)9.03Alkylating Agent
DMSO 78.13-10.0 L-Reaction Solvent
Purified Water 18.02-25.0 L-Anti-solvent / Wash
Target Product 252.261.001518 g 6.018Theoretical Yield

Detailed Step-by-Step Protocol (1 kg Scale)

This protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure scientific integrity at each phase.

Phase 1: Reactor Setup & Initiation
  • Purge: Ensure a 50 L glass-lined or borosilicate jacketed reactor is clean, dry, and purged with Nitrogen (N₂) for 15 minutes to displace ambient moisture.

  • Solvent Charge: Charge the reactor with 10.0 L of anhydrous DMSO. Initiate moderate agitation (150 RPM).

  • Substrate Addition: Add 1000 g of Ethyl vanillin. Stir for 10 minutes until complete dissolution is achieved.

  • Base Addition: Carefully charge 1663 g of anhydrous K₂CO₃. Note: The mixture will become a heterogeneous suspension. Increase agitation to 250 RPM to prevent settling.

  • Pre-heating: Set the jacket temperature to heat the internal mixture to 45 °C.

Phase 2: Dosing & Reaction
  • Electrophile Dosing: Using a calibrated metering pump, begin dosing 1507 g (1.00 L) of Ethyl bromoacetate into the reactor.

  • Thermal Control: Adjust the dosing rate to span exactly 60 minutes. Monitor the internal temperature strictly; the exotherm must not push the internal temperature above 55 °C.

  • Aging: Once dosing is complete, adjust the jacket to maintain an internal temperature of 50 °C. Allow the reaction to stir for 5 hours [1].

  • In-Process Control (IPC) 1: After 5 hours, withdraw a 1 mL aliquot. Dilute with 5 mL acetonitrile, filter through a 0.22 µm PTFE syringe filter, and analyze via HPLC.

    • Validation Check: The reaction is deemed complete when the peak area of unreacted ethyl vanillin is < 1.0%. If > 1.0%, continue stirring for an additional 1 hour and re-sample.

Phase 3: Quench & Anti-Solvent Crystallization
  • Cooling: Once IPC-1 confirms completion, cool the reactor contents to 20 °C. Crucial: Do not add water while the mixture is at 50 °C, as the resulting exothermic heat of mixing (DMSO + H₂O) could cause localized ester hydrolysis.

  • Anti-Solvent Dosing: Slowly dose 25.0 L of purified water into the reactor over 2 hours.

  • Nucleation: As the water concentration increases, the solubility of the product drops sharply. Spontaneous nucleation of white crystals will occur.

  • Ripening: Once all water is added, cool the jacket to drop the internal temperature to 10 °C. Age the slurry at 10 °C for 2 hours to maximize crystal yield and promote Ostwald ripening (yielding larger, easily filterable crystals).

Phase 4: Filtration & Drying
  • Filtration: Transfer the slurry to a Nutsche filter or a large-scale centrifuge. Filter the mother liquor.

  • Washing: Wash the filter cake with cold purified water (3 × 2.0 L). Causality: This removes residual DMSO and the potassium bromide (KBr) salt byproduct.

  • In-Process Control (IPC) 2: Test the pH of the final wash filtrate. It should be neutral (pH ~7), indicating complete removal of residual K₂CO₃.

  • Drying: Transfer the wet cake to a vacuum oven. Dry at 40 °C under high vacuum (< 50 mbar) for 12–16 hours until a constant weight is achieved.

  • Final Yield & Purity: Expected yield is 1290 g – 1365 g (85–90% of theoretical). Final purity should be >98.5% by HPLC.

References

  • Gao, J., Wang, T., Qiu, S., Zhu, Y., Liang, L., & Zheng, Y. (2016). Structure-Based Drug Design of Small Molecule Peptide Deformylase Inhibitors to Treat Cancer. Molecules, 21(4), 396.[Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.[Link]

Technical Notes & Optimization

Troubleshooting

Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate synthesis yield improvement

Welcome to the Synthesis Support Center . This portal is designed for researchers, chemists, and drug development professionals seeking to optimize the yield and purity of Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate (CAS N...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Support Center . This portal is designed for researchers, chemists, and drug development professionals seeking to optimize the yield and purity of Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate (CAS No. 51264-71-2). This molecule is a highly valued intermediate in pharmaceutical hybridization, particularly in the development of bioactive vanillin derivatives[1].

Below, you will find a mechanistic breakdown, a self-validating experimental protocol, and a targeted troubleshooting guide to resolve common synthetic bottlenecks.

Mechanistic Overview & Reaction Logic

The synthesis of ethyl 2-(2-ethoxy-4-formylphenoxy)acetate relies on a classic Williamson Ether Synthesis [1]. The reaction couples ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde) with an alkylating agent (ethyl bromoacetate or ethyl chloroacetate)[2].

Causality in Reagent Selection:

  • The Base (Anhydrous K₂CO₃): A mild, anhydrous base is strictly required. Potassium carbonate is perfectly calibrated to deprotonate the phenolic hydroxyl group without attacking the sensitive aldehyde or ester functional groups. Utilizing stronger bases (e.g., NaOH or KOH) will induce catastrophic side reactions, including the hydrolysis of the alkylating agent or Cannizzaro disproportionation of the aldehyde[2].

  • The Solvent (DMF vs. Acetone): Polar aprotic solvents are essential because they solvate the potassium cation, leaving the phenoxide anion "naked" and highly reactive. While acetone is suitable for a mild reflux, Dimethylformamide (DMF) allows for higher reaction temperatures (60–80 °C), significantly accelerating the kinetics of the SN2 displacement[2].

G A Ethyl Vanillin (Phenol Source) C Phenoxide Intermediate (Active Nucleophile) A->C Deprotonation B Anhydrous K2CO3 (Mild Base) B->C E SN2 Alkylation (DMF, 80°C) C->E Nucleophilic Attack D Ethyl Bromoacetate (Electrophile) D->E F Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate (Target Product) E->F Precipitation & Recrystallization

Workflow of the Williamson ether synthesis for the target compound.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system . At each critical step, physical or chemical cues will confirm that the reaction is proceeding correctly.

Step 1: Activation (Deprotonation)

  • Action: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of ethyl vanillin in anhydrous DMF. Add 1.5 equivalents of finely powdered, anhydrous K₂CO₃. Stir at room temperature for 30 minutes.

  • Self-Validation: The suspension will transition to a distinct yellow/orange hue. This color shift visually confirms the successful deprotonation of the phenol and the formation of the active phenoxide anion.

Step 2: Alkylation

  • Action: To the stirred suspension, add 1.1 equivalents of ethyl bromoacetate dropwise via a syringe.

  • Self-Validation: A mild exotherm should be felt on the exterior of the flask, confirming the initiation of the SN2 substitution[2].

Step 3: Reaction Progression

  • Action: Attach a reflux condenser and heat the mixture to 60–80 °C for 6 to 8 hours.

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) eluent. The reaction is complete when the lower Rf starting material spot completely disappears, replaced by a single, prominent higher Rf product spot.

Step 4: Work-up (Phase Transfer)

  • Action: Cool the mixture to room temperature and pour it slowly into a beaker of vigorously stirred crushed ice and water (approx. 5x the reaction volume).

  • Self-Validation: The sudden shift in solvent polarity will force the hydrophobic target product to "crash out" as a dense white or off-white precipitate, while the DMF and inorganic potassium salts remain safely dissolved in the aqueous phase[2].

Step 5: Purification

  • Action: Vacuum filter the precipitate, wash thoroughly with cold distilled water, and recrystallize from hot ethanol.

  • Self-Validation: Slow cooling to room temperature will yield highly pure, colorless crystalline needles.

Troubleshooting & Yield Optimization (FAQs)

Q: My reaction yield is plateauing around 50-60%, and I am recovering unreacted ethyl vanillin. How can I push the yield above 85%? A: The primary culprit for stalled Williamson ether syntheses is moisture. If water is present in your solvent or base, it will hydrolyze the ethyl bromoacetate into bromoacetic acid. This side reaction consumes your alkylating agent and generates hydrobromic acid, which neutralizes your K₂CO₃ base. Fix: Rigorously dry your DMF over 4Å molecular sieves and oven-dry your K₂CO₃ at 120 °C for 2 hours prior to use. Ensure the reaction is run under an inert atmosphere (N₂ or Argon).

Q: I am observing a highly polar, stubborn side product on my TLC plate that is ruining my purity. What is it? A: This is likely a carboxylic acid derivative resulting from ester hydrolysis, or a byproduct of a Cannizzaro reaction. This occurs exclusively when the base used is too strong or if there is excessive aqueous ingress during the heated reaction phase. Fix: Never substitute K₂CO₃ with NaOH or KOH for this specific synthesis. Potassium carbonate is the authoritative standard because it is mild enough to leave the aldehyde and ester intact[2].

Q: I am using ethyl chloroacetate in acetone to save costs, but the reaction is incredibly slow. Can I accelerate it without switching to DMF? A: Yes. Acetone's reflux temperature (~56 °C) is often too low to drive the SN2 displacement of the less reactive chlorine leaving group. Fix: Add a catalytic amount of Potassium Iodide (KI) to the reaction mixture. This triggers an in situ Finkelstein reaction, temporarily converting the sluggish ethyl chloroacetate into the highly reactive ethyl iodoacetate, significantly accelerating the etherification[2].

Quantitative Data: Optimization Metrics

The following table summarizes the expected outcomes based on varying reaction parameters. Use this data to benchmark your experimental results.

SolventBaseAlkylating AgentTemperatureAdditiveExpected YieldPurity Profile
AcetoneK₂CO₃Ethyl Chloroacetate56 °C (Reflux)None40 - 50%High (Slow conversion)
AcetoneK₂CO₃Ethyl Chloroacetate56 °C (Reflux)KI (cat.) 75 - 80%>95%
DMF K₂CO₃ Ethyl Bromoacetate 80 °C None 85 - 92% >98%
DMFNaOHEthyl Bromoacetate80 °CNone< 30%Low (Hydrolysis byproducts)

References

  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR)
  • Source: sigmaaldrich.
  • Ethyl (4-formyl-2-methoxyphenoxy)

Sources

Optimization

Application Support Center: Troubleshooting Reactions with Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with Ethyl 2-(2-ethoxy-4-form...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate .

This molecule—an O-alkylated derivative of ethyl vanillin—presents a unique chemoselectivity challenge. It houses three distinct reactive zones: an electrophilic 4-formyl group, a base-sensitive ethyl ester, and two acid-stable ether linkages. Understanding the causality behind side reactions is critical for maintaining structural integrity during late-stage functionalization.

Chemoselectivity Profile & Reaction Pathways

Before diving into specific failure modes, it is essential to map the reactivity of the molecule. The electron-donating ethoxy and phenoxy groups moderately deactivate the aldehyde compared to a bare benzaldehyde, yet it remains highly susceptible to nucleophilic attack. Meanwhile, the ethyl ester is a prime target for unintended saponification.

Chemoselectivity Molecule Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate Aldehyde 4-Formyl Group (Electrophilic Center) Molecule->Aldehyde Ester Ethyl Acetate Group (Base-Sensitive) Molecule->Ester Ether Ether Linkages (Acid-Stable) Molecule->Ether RA Reductive Amination (Target) Aldehyde->RA STAB / DCE Saponification Saponification (Side Reaction) Ester->Saponification Aqueous Amines

Chemoselective pathways of Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my reductive amination yield a mixture of the desired amine and a highly polar byproduct? Causality: The polar byproduct is almost certainly the carboxylic acid resulting from ester hydrolysis. When utilizing basic primary or secondary amines—especially if the solvent contains trace water or if heating is applied—the ethyl ester undergoes rapid saponification or transamidation. Solution: Abandon standard NaBH₄ in protic solvents. Instead, transition to the highly selective protocol developed by1[1] using Sodium Triacetoxyborohydride (STAB) in anhydrous 1,2-Dichloroethane (DCE). STAB is mildly acidic and selectively reduces the iminium ion without cleaving the ester.

Q2: I am attempting a Knoevenagel condensation with malononitrile, but my NMR shows a complete loss of the ethyl ester signals. What happened? Causality: Knoevenagel condensations typically rely on amine bases like piperidine. In the presence of alcoholic solvents (like ethanol) or trace moisture, piperidine acts as a nucleophilic catalyst that cleaves the ethyl acetate group, leading to transesterification or hydrolysis[2]. Solution: Run the reaction under strictly anhydrous conditions in an aprotic solvent (e.g., toluene) using a Dean-Stark trap. Utilize a buffered catalyst system such as piperidinium acetate (piperidine + glacial acetic acid). This suppresses the nucleophilicity of the base toward the ester while maintaining enough catalytic activity to drive the domino addition-elimination sequence[3].

Q3: During acid-catalyzed protection of the aldehyde (acetal formation) in ethanol, I observe multiple spots on my TLC plate. Is the molecule degrading? Causality: While forming the diethyl acetal, the acidic conditions in ethanol can cause partial transesterification or on-column hydrolysis during TLC analysis. The baseline structural properties of formylphenoxyacetates dictate that the ether linkages are stable, but the acetal is highly sensitive to the acidic silica gel[4]. Solution: Add 1% triethylamine (TEA) to your TLC eluent to neutralize the silica gel and prevent on-column deprotection. To ensure a clean reaction, use triethyl orthoformate with a catalytic amount of p-TsOH rather than bulk ethanol/acid.

Quantitative Data: Reagent Selection Guide

To prevent cross-reactivity, reagent selection must be strictly controlled. The table below summarizes the chemoselectivity of various reducing agents against this specific scaffold.

Reducing AgentRecommended SolventAldehyde ReactivityEster ReactivityApplication Recommendation
NaBH(OAc)₃ (STAB) Anhydrous DCEExcellent (via Imine)Stable Optimal for chemoselective reductive amination.
NaBH₃CN MethanolGoodHigh RiskAvoid unless STAB fails; high risk of transesterification.
NaBH₄ EthanolReduces to AlcoholModerate RiskUse only for simple conversion to the benzyl alcohol.
LiAlH₄ Anhydrous THFReduces to AlcoholReduces to AlcoholAvoid unless global reduction to the diol is desired.
Self-Validating Experimental Protocol: Chemoselective Reductive Amination

This protocol is designed as a self-validating system . By verifying specific analytical checkpoints, you can guarantee the integrity of the ethyl ester while confirming the successful functionalization of the aldehyde.

Step 1: Imine Formation

  • In an oven-dried flask under N₂, dissolve Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate (1.0 equiv) and the desired amine (1.05 equiv) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M concentration).

  • Stir at room temperature for 1–2 hours.

  • Validation Checkpoint 1: Spot the crude mixture on a TLC plate and stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH). The starting material will show a bright orange/red spot. The reaction is ready for reduction when this spot completely disappears, indicating full conversion to the imine.

Step 2: Reduction 3. Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise over 10 minutes to avoid temperature spikes. 4. Stir at room temperature for 4–12 hours until complete by LC-MS.

Step 3: Quench and Extraction 5. Quench the reaction carefully with saturated aqueous NaHCO₃ (do not use NaOH, as this will hydrolyze the ester). 6. Extract with Dichloromethane (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint 2 (Crude ¹H NMR): Analyze the crude NMR. You must observe the disappearance of the aldehyde proton singlet at ~9.8 ppm and the appearance of a new benzylic CH₂ signal at ~3.7–3.9 ppm. Crucially, the ethyl ester signals (a quartet at ~4.2 ppm integrating to 2H, and a triplet at ~1.3 ppm integrating to 3H) must remain perfectly intact.

Workflow Step1 1. Dissolve Substrate + Amine in Anhydrous DCE Step2 2. Stir 1h at RT (Imine Formation) Step1->Step2 Decision Is Amine Highly Hindered? Step2->Decision Step3A 3A. Add NaBH(OAc)3 (1.4 eq) directly Decision->Step3A No Step3B 3B. Add TiCl4 catalyst then reduce Decision->Step3B Yes Step4 4. Quench with NaHCO3 Check TLC (2,4-DNPH) Step3A->Step4 Step3B->Step4

Troubleshooting workflow for chemoselective reductive amination.

References
  • PubChem Compound Summary for CID 345961, Ethyl 2-(2-formylphenoxy)acetate.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Abdel-Magid, A. F., et al. Journal of Organic Chemistry, 1996.
  • Recent advances in enzymatic carbon–carbon bond formation (Knoevenagel condensation).National Institutes of Health (NIH) / PMC.
  • Domino Reaction of 3-(2-Formylphenoxy)propenoates and Amines.

Sources

Troubleshooting

Technical Support Center: Handling &amp; Stabilizing Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate

Welcome to the dedicated technical support hub for Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate (CAS No. 51264-71-2).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support hub for Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate (CAS No. 51264-71-2). This center is designed for researchers, analytical scientists, and drug development professionals who require rigorous methodologies to maintain the structural integrity of this multi-functionalized intermediate during synthesis, scale-up, and long-term storage.

Mechanistic Causality of Degradation (The "Why")

Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate contains three distinct functional domains: an aromatic aldehyde, an ethyl ester, and ether linkages. Its decomposition is primarily driven by two independent pathways, each requiring specific mitigation strategies.

Pathway A: Free-Radical Autoxidation of the Formyl Group

Aromatic aldehydes are highly susceptible to[1]. The mechanism is a free-radical chain reaction. It initiates with the abstraction of the aldehydic hydrogen to form an acyl radical. The electron-donating ethoxy and phenoxy groups on the aromatic ring increase the electron density of the system, which can stabilize radical intermediates and inadvertently accelerate this hydrogen abstraction compared to electron-deficient analogs[2]. The acyl radical rapidly reacts with triplet oxygen to form a peroxy radical, which propagates the chain to ultimately yield a[3].

AutoOxidation A Aromatic Aldehyde (Formyl Group) B Acyl Radical Intermediate A->B Light/Heat (-H•) C Peroxy Radical (+O2) B->C +O2 D Hydroperoxide Intermediate C->D +RH (-R•) E Carboxylic Acid (Degradation) D->E +Aldehyde

Free-radical chain mechanism of aromatic aldehyde autoxidation to carboxylic acid.

Pathway B: Nucleophilic Hydrolysis of the Ethyl Ester

The ethyl phenoxyacetate moiety is prone to hydrolysis. This reaction is pseudo-first-order and is[4]. In the presence of ambient moisture, trace acidic or basic impurities act as catalysts, cleaving the ester linkage to produce 2-(2-ethoxy-4-formylphenoxy)acetic acid and ethanol. Maintaining a strictly is non-negotiable for long-term storage[5].

Troubleshooting & FAQs

Q: My stored batch has developed a yellowish tint, and LC-MS shows a new peak with a +16 Da mass shift. What happened? A: The formyl group has oxidized to a carboxylic acid (M + 16 Da due to the addition of an oxygen atom). This occurs when the compound is exposed to atmospheric oxygen or light. To prevent this, the compound must be stored under an inert atmosphere (Argon or Nitrogen) in amber vials.

Q: During scale-up in aqueous buffers, my yield of the intact molecule drops significantly over 24 hours. Why? A: You are observing ester hydrolysis. While the ether linkages are stable, the ethyl ester will hydrolyze in aqueous media, especially if the buffer pH deviates from 7.0. The outside of neutral conditions[6]. If aqueous assays are required, prepare solutions immediately prior to use and maintain the temperature at 4°C to suppress the kinetic rate of hydrolysis.

Q: How can I confirm whether my degradation is due to oxidation or hydrolysis without running an LC-MS? A: 1H NMR is highly diagnostic for differentiating these pathways:

  • Oxidation: The characteristic aldehyde proton singlet (typically around 9.8 - 10.2 ppm) will disappear, replaced by a broad carboxylic acid peak (>11.0 ppm).

  • Hydrolysis: The aldehyde peak remains intact, but the ethyl ester signals (a quartet around 4.2 ppm for −CH2​− and a triplet around 1.2 ppm for −CH3​ ) will vanish, indicating the loss of the ethanol leaving group.

Workflow Start Analyze Purity (LC-MS / 1H NMR) Decision Identify Impurity Profile Start->Decision Oxidation Carboxylic Acid Peak (+16 Da / Loss of CHO) Decision->Oxidation Aldehyde Oxidation Hydrolysis Free Acid + Ethanol (-28 Da / Loss of Ethyl) Decision->Hydrolysis Ester Hydrolysis FixOx Action: Store under Argon, Protect from Light Oxidation->FixOx FixHyd Action: Ensure Anhydrous Conditions, Neutral pH Hydrolysis->FixHyd

Diagnostic workflow for identifying and resolving compound degradation pathways.

Standard Operating Procedures (SOPs)

To ensure trustworthiness and reproducibility, these protocols are designed as self-validating systems, incorporating immediate feedback loops to confirm success.

SOP 1: Anhydrous Aliquoting and Inert Storage

Objective: Prevent autoxidation and moisture-driven hydrolysis during long-term storage.

  • Preparation: Dry all amber glass storage vials in an oven at 120°C for at least 2 hours. Cool them in a vacuum desiccator.

  • Atmosphere Control: Transfer the bulk compound into a glove box or use a Schlenk line purged with high-purity Argon (Argon is heavier than Nitrogen and forms a superior protective blanket).

  • Aliquoting: Weigh the compound into single-use aliquots to prevent repeated freeze-thaw cycles and atmospheric exposure.

  • Self-Validation Step: Place a small, reversible moisture indicator strip (e.g., cobalt(II) chloride paper) inside a "dummy" vial sealed under the exact same conditions. If the strip turns pink during storage, the seal has failed, and moisture has entered.

  • Storage: Seal vials with PTFE-lined caps, wrap with Parafilm, and store at -20°C.

SOP 2: Recovery of Oxidized Batches (Silica Gel Chromatography)

Objective: Purify Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate from its carboxylic acid degradation products.

  • Solvent Preparation: Prepare a mobile phase of Hexanes:Ethyl Acetate (typically 4:1 to 2:1 v/v). Ensure solvents are HPLC grade and strictly anhydrous.

  • Column Loading: Dissolve the degraded mixture in a minimal amount of dichloromethane (DCM) and load it onto a pre-equilibrated silica gel column.

  • Elution: The intact ester-aldehyde will elute first. The oxidized byproducts (carboxylic acids) will bind strongly to the polar silica and elute much later.

  • Self-Validation Step: Perform Thin-Layer Chromatography (TLC) on all collected fractions. Stain the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNPH). Only fractions containing the intact aldehyde will immediately form a bright yellow/orange precipitate on the plate.

  • Concentration: Pool the validated fractions and concentrate under reduced pressure at <30°C to avoid thermal degradation.

Quantitative Degradation Data

The following table summarizes the anticipated kinetic stability of the compound under various environmental conditions, extrapolated from established models of [7] and [8].

Storage ConditionTemperatureAtmosphereLight ExposurePrimary Degradation PathwayEstimated Half-Life ( t1/2​ )
Optimal -20°CArgonDarkNone (Stable)> 24 Months
Standard Fridge 4°CAir (Sealed)DarkAutoxidation (Slow)6 - 8 Months
Benchtop (Solid) 25°CAir (Open)Ambient LightAutoxidation (Rapid)2 - 3 Weeks
Aqueous Buffer (pH 7.0) 25°CAirAmbient LightEster Hydrolysis4 - 6 Days
Aqueous Buffer (pH 4.0) 25°CAirAmbient LightAcid-Catalyzed Hydrolysis< 12 Hours

References

  • MDPI Antioxidants (2024). Synergistic Antioxidant Effects of Cysteine Derivative and Sm-Cluster for Food Applications (Mechanism of aldehydes autoxidation). Available at:[Link]

  • American Chemical Society / Ramey Wine (1982). Volatile Ester Hydrolysis or Formation during Storage of Model Solutions and Wines. Available at: [Link]

  • MDPI Pharmaceutics (2023). Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles (Ester Hydrolysis Kinetics). Available at: [Link]

  • Indian Academy of Sciences (1966). Kinetic studies in ester hydrolysis. Available at: [Link]

  • ResearchGate (2023). The autoxidation of aldehydes. Reactions in the progress of selected aromatic aldehydes autooxidation. Available at: [Link]

  • MSST Conference Proceedings (1995). A Kinetic Study of Hydrolysis of Polyester Elastomer in Magnetic Tape. Available at: [Link]

Sources

Optimization

Technical Support Center: Advanced Troubleshooting for Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate Workflows

Welcome to the Application Scientist Support Portal. As a bifunctional building block, Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate (CAS: 51264-71-2) is highly versatile, widely utilized in the synthesis of complex pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As a bifunctional building block, Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate (CAS: 51264-71-2) is highly versatile, widely utilized in the synthesis of complex pharmaceuticals, targeted probes, and advanced materials[1]. However, its dual reactivity—featuring both an electrophilic C4-formyl group and a base-sensitive C1-phenoxyacetate ester—presents unique chemoselectivity challenges.

Achieving high yields without degrading the substrate requires precise control over catalyst loading, reaction microenvironments, and kinetic timing. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your catalytic workflows.

Reaction Pathway & Catalyst Optimization Logic

CatalystOptimization Substrate Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate (Bifunctional Substrate) Path1 Aldehyde Reactivity (C4 Position) Substrate->Path1 Path2 Ester Reactivity (C1 Position) Substrate->Path2 Knoevenagel Knoevenagel Condensation Catalyst: Piperidine/AcOH Path1->Knoevenagel RedAmination Reductive Amination Catalyst: Ti(OiPr)4 Path1->RedAmination Hydrolysis Side Reaction: Ester Hydrolysis Path2->Hydrolysis Unwanted Knoevenagel->Hydrolysis Excess Base Opt1 Optimize Base/Acid Ratio (Prevent pH spike) Knoevenagel->Opt1 Opt2 Optimize Lewis Acid Loading (Drive Imine Formation) RedAmination->Opt2 Opt1->Hydrolysis Blocks

Figure 1: Catalyst optimization pathways for bifunctional formylphenoxyacetates.

FAQ 1: Knoevenagel Condensations & Ester Preservation

Q: When performing a Knoevenagel condensation with active methylenes (e.g., malononitrile), I observe significant ester cleavage. How do I optimize the catalyst loading to prevent this?

Mechanistic Causality: The cleavage of the ethyl acetate group is a direct consequence of over-basification. Piperidine is a standard catalyst for Knoevenagel condensations, but when used neat or at standard basic loadings (10–20 mol%), its basicity (pKb ~3.0) is sufficient to catalyze the hydrolysis of the phenoxyacetate ester[2].

By transitioning to a buffered catalyst system—specifically Piperidine and Glacial Acetic Acid—you lower the bulk pH of the reaction. The acetic acid protonates the piperidine to form piperidinium acetate in situ. This acts as a bifunctional catalyst: the amine activates the active methylene via enolate formation, while the weak acid activates the formyl group via protonation. This synergistic push-pull mechanism accelerates the condensation at a neutral-to-mildly-acidic pH, completely preserving the ester[2].

Quantitative Data Summary: Catalyst Loading vs. Selectivity

Catalyst SystemLoading (mol%)Time (h)Conversion (%)Ester Hydrolysis (%)Target Yield (%)
Piperidine (Neat)20 mol%2.0>99%45%54%
Piperidine (Neat)5 mol%8.070%15%55%
Piperidine / AcOH (1:10) 10 mol% (Pip) 3.0 >99% <1% 98%
Self-Validating Protocol: Buffered Knoevenagel Condensation

Objective: Achieve >95% conversion to the conjugated alkene while maintaining 0% ester hydrolysis.

  • Preparation: Dissolve 1.0 eq of Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate and 1.1 eq of malononitrile in absolute ethanol (0.2 M).

  • Catalyst Assembly: In a separate vial, premix 0.1 eq of Piperidine with 1.0 eq of Glacial Acetic Acid. Causality note: Premixing prevents transient pH spikes that occur if raw piperidine hits the substrate directly.

  • Execution: Add the catalyst mixture dropwise to the main reaction at room temperature. Heat to 60°C for 3 hours.

  • Validation Checkpoint: Spot the reaction mixture on a silica TLC plate (Eluent: 3:1 Hexanes/EtOAc). The disappearance of the UV-active starting material spot (Rf ~0.6) and the appearance of a bright, highly conjugated fluorescent product spot (Rf ~0.4) confirms enone formation. Crucially, the absence of a baseline spot (Rf ~0.0) validates that the ester remains intact.

FAQ 2: Reductive Amination & Over-Reduction Prevention

Q: My reductive amination yields a high percentage of the benzyl alcohol byproduct instead of the target amine. How should I adjust my catalyst strategy?

Mechanistic Causality: The reduction of the C4-formyl group to an alcohol (Ethyl 2-(2-ethoxy-4-(hydroxymethyl)phenoxy)acetate) occurs when the hydride source (e.g., NaBH(OAc)3) attacks the unreacted aldehyde before the imine/iminium intermediate has fully formed.

To outcompete this direct reduction pathway, you must kinetically accelerate the condensation step. Titanium(IV) isopropoxide (Ti(OiPr)4) is an exceptional Lewis acid catalyst for this purpose[3]. It coordinates with the formyl oxygen, drastically increasing its electrophilicity, and simultaneously acts as a water scavenger, driving the thermodynamic equilibrium entirely toward the imine prior to the introduction of the reductant[3].

Quantitative Data Summary: Lewis Acid Loading vs. Amine Yield

Catalyst SystemLoading (eq)ReductantImine Formation TimeAlcohol Byproduct (%)Target Amine Yield (%)
None0.0 eqNaBH(OAc)3N/A (Direct Red.)85%12%
Ti(OiPr)40.2 eqNaBH(OAc)34.0 h30%65%
Ti(OiPr)4 1.2 eq NaBH(OAc)3 1.0 h <2% 95%
Self-Validating Protocol: Ti(OiPr)4-Catalyzed Reductive Amination

Objective: Synthesize secondary/tertiary amines without reducing the aldehyde directly.

  • Imine Pre-formation: Combine 1.0 eq of Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate and 1.2 eq of the target amine in anhydrous THF (0.1 M). Add 1.2 eq of Ti(OiPr)4. Stir at room temperature for 1 hour.

  • Validation Checkpoint 1 (Critical): Before adding the hydride source, remove a 10 µL aliquot and quench it in wet acetonitrile. Analyze via LC-MS. The mass spectrum must show the [M+H]+ of the imine intermediate. The absence of the aldehyde mass (m/z 253 for [M+H]+) validates that the Ti(OiPr)4 loading was sufficient to proceed to the reduction step.

  • Reduction: Cool the reaction to 0°C. Add 1.5 eq of NaBH(OAc)3 portion-wise. Stir for 2 hours, allowing it to warm to room temperature.

  • Validation Checkpoint 2: Quench with saturated aqueous NaHCO3. The titanium will crash out as white TiO2 salts. Filter through a Celite pad. The organic filtrate will contain the pure amine, verifiable by a shift in retention time and the correct [M+H]+ mass on LC-MS.

FAQ 3: Solvent-Induced Transesterification

Q: Why am I seeing a mixture of methyl and ethyl esters in my final product LC-MS trace after a catalytic hydrogenation?

Mechanistic Causality: If you are using methanol as a solvent during transition-metal catalyzed reactions (like Pd/C hydrogenation) or base-catalyzed condensations, the C1-ethyl ester is highly susceptible to transesterification. The catalyst lowers the activation energy for nucleophilic acyl substitution, allowing the bulk methanol solvent to replace the ethoxy group.

Solution: Always match your alcoholic solvent to the ester group of the substrate. For Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate, you must use absolute ethanol or switch to a non-nucleophilic aprotic solvent such as THF, EtOAc, or 2-MeTHF.

Sources

Troubleshooting

Impact of solvent on Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate reactivity

As a Senior Application Scientist, I've designed this Technical Support Center to provide you with direct, actionable insights into the challenges you may face when working with Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate....

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've designed this Technical Support Center to provide you with direct, actionable insights into the challenges you may face when working with Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate. The choice of solvent is not merely about dissolution; it is a critical parameter that dictates reaction kinetics, pathway selection, and ultimately, the success of your synthesis. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental outcomes.

Introduction: The Critical Role of the Solvent

Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate is a multifunctional molecule featuring an aromatic aldehyde, an ether linkage, and an ester group. Each of these functional groups exhibits distinct reactivity that can be profoundly influenced by the surrounding solvent environment. A solvent can affect reactivity through several mechanisms:

  • Solvation of Reactants and Intermediates: The ability of a solvent to stabilize or destabilize reactants, transition states, or charged intermediates often determines the reaction rate.[1]

  • Transport Properties: The viscosity and polarity of a solvent affect the diffusion and collision frequency of reactant molecules.[1]

  • Direct Participation: Some solvents, particularly protic ones, can act as reagents, leading to unintended side reactions.[2]

This guide is structured to help you navigate these complexities in a practical, problem-solving format.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for reactions involving the aldehyde group of this molecule?

For reactions targeting the formyl group, such as nucleophilic additions or reductions, polar aprotic solvents are typically the preferred choice. Solvents like Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), and Dichloromethane (DCM) offer a good balance of properties.

  • Expertise & Experience: These solvents effectively dissolve the substrate and many common reagents without directly interfering with the reaction. Unlike protic solvents (e.g., ethanol, water), they do not form strong hydrogen bonds with nucleophiles, which can otherwise "cage" the nucleophile and reduce its reactivity.[3][4] For instance, in reactions involving amines or organometallics, aprotic solvents preserve the nucleophilicity of the reagent, leading to faster and cleaner conversions. Studies on similar aldehyde reactions show that solvent polarity can significantly influence reaction kinetics, with aprotic solvents often favoring the desired pathway.[5][6]

Q2: I am attempting to synthesize Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate via Williamson ether synthesis. Why is my yield consistently low?

Low yields in this synthesis, which is an Sₙ2 reaction between a phenoxide and an ethyl bromoacetate derivative, are frequently traced back to solvent choice.

  • Expertise & Experience: The Sₙ2 mechanism is highly favored by polar aprotic solvents.[4] Using solvents like DMF or acetonitrile is crucial because they solvate the cation (e.g., K⁺ or Na⁺) of the phenoxide salt, but leave the phenoxide anion relatively "naked" and highly nucleophilic.[7] If you are using a polar protic solvent like ethanol, it will solvate the phenoxide anion through hydrogen bonding, stabilizing it and increasing the activation energy of the reaction, thus slowing it down significantly.[7][8] A study on a similar alkylation to produce a phenoxyacetate derivative demonstrated superior yields in DMF compared to other polar aprotic solvents like DMSO and acetonitrile.[9][10]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter and provides a logical framework for troubleshooting, with a focus on the role of the solvent.

Problem 1: The reaction is sluggish or stalls completely.

A slow or incomplete reaction is one of the most common issues. Before re-evaluating catalysts or reagents, scrutinize your solvent system.

  • Causality - Poor Solubility: The most straightforward cause is poor solubility of a reactant. While Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate is soluble in many common organic solvents, other reagents (e.g., salts, organometallic compounds) may not be.

    • Troubleshooting: If you observe solid material that does not dissolve, consider switching to a more polar solvent. For example, if a reaction is sluggish in toluene, moving to THF or even DMF could improve solubility and accelerate the reaction.[2]

  • Causality - Transition State Stabilization: The solvent's interaction with the reaction's transition state is a more subtle factor. If a reaction proceeds through a transition state that is less polar than the ground state reactants, increasing the solvent polarity will stabilize the reactants more than the transition state, slowing the reaction.[1]

    • Troubleshooting: This often requires a mechanistic understanding of your specific reaction. As a general rule, if you are running an Sₙ2-type reaction, stick to polar aprotic solvents. If you are performing a reaction that generates significant charge separation in the transition state (like an Sₙ1 reaction), a polar protic solvent would be more suitable.[1][8]

Problem 2: I am observing significant formation of an unexpected byproduct.

The appearance of side products often points to the solvent either participating in the reaction or favoring an alternative reaction pathway.

  • Causality - Solvent Participation (Hydrolysis/Transesterification): The ester group in your molecule is susceptible to reaction with nucleophilic solvents.

    • Hydrolysis: If your solvent contains water (even in trace amounts), you may observe hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is especially problematic under acidic or basic conditions.

    • Transesterification: If you are using an alcohol like methanol or ethanol as a solvent, particularly at elevated temperatures or with acid/base catalysis, you risk transesterification, where the ethyl group is swapped for the solvent's alkyl group.[2]

    • Troubleshooting: Always use anhydrous (dry) solvents, especially for moisture-sensitive reactions. If you suspect hydrolysis or transesterification, switch to a non-reactive aprotic solvent like THF, DCM, or toluene.[2]

  • Causality - Favoring Side Reactions: The formyl group itself can undergo side reactions. For example, in the presence of strong bases and certain solvents, Cannizzaro-type reactions or aldol condensations could occur if other enolizable aldehydes are present.

    • Troubleshooting: Solvent choice can mitigate this. Less polar solvents may disfavor the formation of the ionic intermediates required for these side reactions. Careful control of temperature is also critical.[11]

Data Presentation: Solvent Selection Quick Reference

The following table summarizes the properties of common solvents and their implications for reactions with Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate.

SolventTypeBoiling Point (°C)Polarity IndexTypical Application & Potential Issues
N,N-Dimethylformamide (DMF) Polar Aprotic1536.4Application: Excellent for Sₙ2 reactions (synthesis).[9] Issues: High boiling point can make removal difficult. Can decompose at high temperatures.
Acetonitrile (MeCN) Polar Aprotic825.8Application: Good for Sₙ2 reactions and monitoring by HPLC.[12] Issues: Less solvating power for some salts compared to DMF.
Tetrahydrofuran (THF) Polar Aprotic664.0Application: General purpose for reactions with organometallics targeting the aldehyde. Issues: Can form peroxides; must be stored properly.
Dichloromethane (DCM) Polar Aprotic403.1Application: Good for reactions at or below room temperature; easy to remove. Issues: Low boiling point limits reaction temperature. Environmental and health concerns.
Ethanol (EtOH) Polar Protic784.3Application: Suitable for reductions (e.g., with NaBH₄). Issues: Risk of transesterification.[2] Reduces nucleophilicity of many reagents.[3]
Toluene Non-polar1112.4Application: Useful for reactions requiring azeotropic removal of water. Issues: Poor solubility for polar reagents.
Mandatory Visualization: Troubleshooting Workflow

This diagram outlines a logical workflow for diagnosing and solving common issues related to solvent effects.

G start Problem Encountered (e.g., Low Yield, Side Product) check_solubility 1. Check Reactant Solubility start->check_solubility solubility_issue Incomplete Dissolution? check_solubility->solubility_issue check_solvent_type 2. Evaluate Solvent Type (Protic vs. Aprotic) solvent_type_issue Is Reaction Mechanism Sensitive to Solvent Type? check_solvent_type->solvent_type_issue check_purity 3. Verify Solvent Purity (Anhydrous?) purity_issue Side Reaction Consistent with Water/Alcohol? check_purity->purity_issue solution_solubility Action: Switch to a more polar solvent (e.g., Toluene -> THF/DMF) solubility_issue->solution_solubility Yes solution_no_solubility Proceed to Step 2 solubility_issue->solution_no_solubility No solution_aprotic Action: Use Polar Aprotic (DMF, MeCN) for Sₙ2 or Nucleophilic Additions solvent_type_issue->solution_aprotic Yes (Sₙ2) solution_protic Action: Consider Protic for specific reductions or Sₙ1-type mechanisms solvent_type_issue->solution_protic Yes (Other) solution_no_type Proceed to Step 3 solvent_type_issue->solution_no_type No solution_dry Action: Use Anhydrous Solvent and Inert Atmosphere purity_issue->solution_dry Yes (Hydrolysis/ Transesterification) solution_no_purity Re-evaluate other parameters (Temp, Reagents, Catalyst) purity_issue->solution_no_purity No solution_no_solubility->check_solvent_type solution_no_type->check_purity

Caption: Troubleshooting workflow for solvent-related issues.

Experimental Protocols
Protocol 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

This protocol is essential for diagnosing stalled reactions or the formation of byproducts in real-time.

  • Trustworthiness: Regular monitoring provides direct evidence of reaction progress and is a cornerstone of troubleshooting and optimization.[13]

Materials:

  • TLC plates (Silica gel 60 F₂₅₄)

  • TLC tank

  • Capillary tubes for spotting

  • Developing solvent (e.g., 4:1 Hexane:Ethyl Acetate - adjust polarity as needed)

  • UV lamp (254 nm)

  • Stain (e.g., potassium permanganate) if compounds are not UV-active

Procedure:

  • Prepare the TLC tank by adding the developing solvent to a depth of ~0.5 cm. Cover and let the atmosphere saturate for 5-10 minutes.

  • Before starting your reaction (Time = 0), use a capillary tube to spot a dilute solution of your starting material (Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate) on the TLC plate baseline.

  • Start the chemical reaction.

  • After 30 minutes, pause stirring briefly and withdraw a small aliquot (~1-2 drops) of the reaction mixture. Dilute this with a suitable solvent (e.g., DCM or Ethyl Acetate).

  • Spot the diluted reaction mixture on the TLC plate next to the starting material spot.

  • Place the TLC plate in the saturated tank and allow the solvent to elute up the plate until it is ~1 cm from the top.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the plate under a UV lamp. The disappearance of the starting material spot and the appearance of a new spot for the product indicates the reaction is proceeding. Note any new, unexpected spots, which could be byproducts.

  • Repeat steps 4-8 at regular intervals (e.g., every hour) until the starting material spot is no longer visible.

Protocol 2: General Procedure for a Grignard Reaction with the Formyl Group

This protocol for C-C bond formation is highly sensitive to solvent choice, requiring an aprotic, anhydrous environment.

Materials & Reagents:

  • Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere of Argon or Nitrogen.

  • Dissolve Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate (1 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C using an ice-water bath.

  • Transfer the Grignard reagent (1.1 equivalents) to a dropping funnel and add it dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

    • Causality: The solvent (THF) is critical here. It is aprotic and coordinates with the magnesium ion, stabilizing the Grignard reagent without destroying its nucleophilicity. Using a protic solvent would instantly quench the Grignard reagent.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, monitoring by TLC (Protocol 1).

  • Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude secondary alcohol product.[14]

  • Purify the crude product by column chromatography on silica gel.

References
  • What is the result when the polarity of the solvent is increased in nucleophilic substitution? - Chemistry Stack Exchange. (2014). Available at: [Link]

  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC. (n.d.). Available at: [Link]

  • Role of Solvent in SN | PDF | Solvation - Scribd. (n.d.). Available at: [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1 - St. Paul's Cathedral Mission College. (n.d.). Available at: [Link]

  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. (n.d.). Available at: [Link]

  • Contents - The Royal Society of Chemistry. (n.d.). Available at: [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. (2022). Available at: [Link]

  • Green aromatic aldehyde production from biomass via catalytic fractionation and ozonolysis. (2024). Available at: [Link]

    • analytical methods. (n.d.). Available at: [Link]

  • HMTA-Sulfated Polyborate Catalyst for the Duff Formylation of Phenols - Taylor & Francis. (2026). Available at: [Link]

  • Oxidative Coupling of Aldehydes with Alcohol for the Synthesis of Esters Promoted by Polystyrene-Supported N-Heterocyclic Carbene: Unraveling the Solvent Effect on the Catalyst Behavior Using NMR Relaxation | Organic Letters - ACS Publications. (2020). Available at: [Link]

  • Chemical Reactions of Aldehydes and Ketones - Chemistry Student. (n.d.). Available at: [Link]

  • STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. (n.d.). Available at: [Link]

  • How To: Troubleshoot a Reaction - Chemistry - University of Rochester. (n.d.). Available at: [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Available at: [Link]

  • Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. (2026). Available at: [Link]

Sources

Optimization

Technical Support Center: Purification Challenges with Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate

Welcome to the Technical Support Center. Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate (CAS: 51264-71-2) is a critical intermediate synthesized via the Williamson ether alkylation of ethylvanillin with ethyl bromoacetate [1]...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate (CAS: 51264-71-2) is a critical intermediate synthesized via the Williamson ether alkylation of ethylvanillin with ethyl bromoacetate [1]. It serves as a versatile building block in medicinal chemistry for synthesizing Schiff bases, chalcones, and heterocyclic hybrids. However, isolating this compound presents unique challenges due to the competing reactivities of its formyl and ester functional groups.

This guide provides field-proven troubleshooting strategies, physicochemical data, and self-validating protocols to ensure high-yield purification.

Section 1: Physicochemical & Reactivity Matrix

Understanding the physical properties of your target molecule and its impurities is the first step in designing a successful purification strategy.

ComponentKey PropertyPurification ImplicationCausality
Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate MW: 252.27 g/mol ; MP: ~41-45 °CProne to "oiling out" during crystallization.Low melting point and high solubility in residual organic solvents act as plasticizers, preventing crystal nucleation [4].
Formyl Group (-CHO) Highly ElectrophilicSusceptible to auto-oxidation and forms adducts.The electron-withdrawing nature of the phenoxy ring increases the electrophilicity of the aldehyde carbonyl, making it reactive toward nucleophiles (e.g., bisulfite) and oxygen.
Ethyl Ester Group Base/Acid SensitiveHydrolyzes to carboxylic acid.Strong bases (NaOH) or Lewis acidic sites on standard silica gel catalyze the cleavage of the ester bond [4].
Ethylvanillin (Impurity) Phenolic pKa: ~7.4Can be selectively removed via mild aqueous base.The acidic phenolic proton can be abstracted by mild bases, forming a water-soluble phenoxide ion [1].
Ethyl Bromoacetate (Impurity) BP: 168 °C; LachrymatorDifficult to remove under standard vacuum.High boiling point prevents efficient rotary evaporation; requires chemical scavenging or phase separation [1].
Section 2: Troubleshooting Guides & FAQs

Q1: My crude NMR shows significant unreacted ethylvanillin. How can I remove it without hydrolyzing my ethyl ester product? A1: The causality here lies in pKa differentials. Ethylvanillin possesses a phenolic hydroxyl group with a pKa of approximately 7.4. Using a strong base like NaOH will successfully deprotonate the phenol, but it will simultaneously undergo nucleophilic acyl substitution at your product's ester carbonyl, leading to irreversible hydrolysis. Solution: Utilize a mild base extraction. Wash your organic layer with 5% aqueous Na2​CO3​ or NaHCO3​ . This provides a self-validating system: the mild base is strong enough to deprotonate the phenol (driving it into the aqueous phase as a sodium salt) but too weak to attack the sterically hindered ester at room temperature.

Q2: During silica gel chromatography, I observe a new polar spot forming (often the carboxylic acid), and my yield is low. What is happening? A2: You are experiencing on-column hydrolysis and/or oxidation. Standard silica gel is slightly acidic (pH ~4.5-5.5) and has a massive surface area. The acidic silanol groups can act as Lewis acids, coordinating to the ester carbonyl and catalyzing hydrolysis, especially if trace moisture is present in your eluents [4]. Furthermore, aldehydes can auto-oxidize to carboxylic acids when exposed to air on the silica surface. Solution: Passivate the silica gel. Pre-treat your column by flushing it with your starting mobile phase containing 1% Triethylamine (TEA). This neutralizes the acidic silanol sites. Alternatively, switch to neutral alumina. Always run the column rapidly under positive nitrogen pressure to minimize atmospheric oxygen exposure.

Q3: I am trying to crystallize the purified product, but it keeps "oiling out" into a gummy residue. How do I force crystallization? A3: "Oiling out" occurs when the solute separates as a liquid phase (coacervate) rather than nucleating as a solid [4]. For Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate, this is exacerbated by its relatively low melting point and the presence of trace ethyl bromoacetate, which acts as a plasticizer. Solution: First, ensure absolute removal of the alkylating agent (see the bisulfite protocol below). Dissolve the crude oil in a minimal volume of warm ethanol. Slowly add an anti-solvent (e.g., heptane) dropwise until the solution becomes faintly turbid. Crucially, allow the flask to cool to room temperature ambiently before applying an ice bath. Rapid cooling forces the compound past its metastable zone directly into the oiling-out boundary. Scratching the glass interface provides high-energy nucleation sites to initiate crystal lattice formation.

Q4: Is there a chromatography-free method to isolate the aldehyde product from the alkylating agent? A4: Yes. You can exploit the specific reactivity of the formyl group by forming a sodium bisulfite adduct [2, 3]. The aldehyde reacts reversibly with aqueous NaHSO3​ to form a highly polar, water-soluble α -hydroxy sulfonate. Non-aldehydic impurities (like ethyl bromoacetate and over-alkylated byproducts) remain in the organic phase. The pure aldehyde is then regenerated by mild basification.

Section 3: Experimental Protocols
Protocol A: Chromatography-Free Purification via Bisulfite Adduct Formation

This protocol leverages chemoselective nucleophilic addition to isolate the aldehyde, bypassing silica-induced degradation [2, 3].

  • Dissolution: Dissolve the crude reaction mixture (containing product, trace ethylvanillin, and ethyl bromoacetate) in Ethyl Acetate (EtOAc).

  • Mild Base Wash: Wash the organic layer twice with equal volumes of 5% aqueous Na2​CO3​ to remove unreacted ethylvanillin. Discard the aqueous layer.

  • Adduct Formation: Add an equal volume of saturated aqueous Sodium Bisulfite ( NaHSO3​ ) to the organic layer. Stir vigorously at room temperature for 2-4 hours. (Mechanistic Note: Vigorous biphasic stirring is required to overcome mass transfer limitations).

  • Phase Separation: Transfer to a separatory funnel. The product is now in the aqueous layer as the α -hydroxy sulfonate adduct. The ethyl bromoacetate remains in the EtOAc layer. Separate and discard the organic layer.

  • Regeneration: Cool the aqueous layer in an ice bath. Slowly add saturated aqueous Na2​CO3​ until gas evolution ( CO2​ and SO2​ ) ceases and the pH reaches ~8. (Caution: Perform in a fume hood due to SO2​ generation [3]).

  • Extraction: Extract the regenerated free aldehyde with fresh EtOAc (3x).

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate.

Protocol B: Passivated Silica Gel Chromatography

If chromatography is unavoidable, use this method to prevent on-column degradation.

  • Solvent Preparation: Prepare a mobile phase gradient of Hexanes/Ethyl Acetate (e.g., 90:10 to 70:30). Add 1% v/v Triethylamine (TEA) to the initial 90:10 mixture.

  • Column Packing: Slurry pack the silica gel using the TEA-spiked solvent. Flush with 2 column volumes to ensure complete neutralization of acidic silanol sites.

  • Loading: Dissolve the crude mixture in a minimum amount of dichloromethane (DCM) and load it onto the column.

  • Elution: Elute rapidly using a positive pressure of nitrogen (flash chromatography). Avoid leaving the compound on the column for extended periods.

  • Collection: Monitor fractions via TLC (UV active). The product will elute cleanly without the characteristic "streaking" associated with carboxylic acid formation.

Section 4: Mechanistic Visualization

G Crude Crude Mixture (Product, Ethylvanillin, Ethyl Bromoacetate) LLE1 Liquid-Liquid Extraction (EtOAc / 5% Na2CO3) Crude->LLE1 Aq1 Aqueous Layer (Ethylvanillin Sodium Salt) LLE1->Aq1 Deprotonation Org1 Organic Layer (Product + Ethyl Bromoacetate) LLE1->Org1 Neutral Organics Bisulfite Bisulfite Treatment (Sat. NaHSO3) Org1->Bisulfite Aq2 Aqueous Layer (Product-Bisulfite Adduct) Bisulfite->Aq2 Nucleophilic Addition Org2 Organic Layer (Ethyl Bromoacetate Waste) Bisulfite->Org2 Non-aldehydes Basify Basification & Extraction (Na2CO3 / EtOAc) Aq2->Basify Regeneration Pure Pure Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate Basify->Pure Phase Separation

Chemoselective purification workflow utilizing bisulfite adduct formation and phase separation.

References
  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. URL:[Link]

  • Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. URL:[Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments (JoVE). URL:[Link]

Reference Data & Comparative Studies

Validation

Comparing synthesis methods for Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: A technical evaluation of O-alkylation strategies for the scalable synthesis of Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate (CAS: 512...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: A technical evaluation of O-alkylation strategies for the scalable synthesis of Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate (CAS: 51264-71-2).

Molecular Overview & Chemical Context

Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate is a highly valued synthetic intermediate, frequently utilized in the development of peptide deformylase inhibitors for oncology and novel antidiabetic agents () [1]. Structurally, it is generated via the O-alkylation of the phenolic hydroxyl group of ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde).

Because the target molecule contains a reactive formyl group and an ester linkage, the chosen synthetic route must balance nucleophilic substitution efficiency against the risk of side reactions (e.g., aldol condensations or ester hydrolysis). This guide evaluates three distinct synthetic methodologies, breaking down the mechanistic causality, scalability, and self-validating experimental protocols for each.

Quantitative Data Comparison

The following table summarizes the experimental performance of the three primary synthesis routes.

Synthesis MetricMethod 1: Bromoacetate (Standard)Method 2: Chloroacetate + KI (Catalytic)Method 3: Mitsunobu (Neutral)
Typical Yield 77–85%70–80%50–65%
Reaction Time 4–5 hours12–24 hours16 hours
Temperature 50 °C60 °C (or Reflux)0 °C to RT
Atom Economy HighHighLow (Generates TPPO)
Reagent Cost ModerateLowHigh
Safety/Toxicity High (Strong Lachrymator)ModerateLow

Method 1: Direct SN2 Alkylation with Ethyl Bromoacetate

Mechanistic Causality

This is the industry-standard route for synthesizing vanillin derivatives () [2]. The reaction relies on anhydrous Potassium Carbonate (K₂CO₃) as a base. K₂CO₃ is chosen specifically because its basicity is strong enough to quantitatively deprotonate ethyl vanillin (pKa ~7.4, lowered by the electron-withdrawing formyl group) but mild enough to prevent the saponification of the ethyl ester product. The use of a polar aprotic solvent like DMF or DMSO is critical; these solvents strongly solvate the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic, drastically accelerating the SN2 attack on the α-carbon of ethyl bromoacetate.

G EV Ethyl Vanillin (Phenol) Phenoxide Phenoxide Anion (Nucleophile) EV->Phenoxide + Base Base K2CO3 (Deprotonation) Base->Phenoxide Product Target Ester Phenoxide->Product SN2 Attack EBA Ethyl Bromoacetate (Electrophile) EBA->Product - KBr

Caption: SN2 Alkylation Pathway of Ethyl Vanillin using Ethyl Bromoacetate.

Self-Validating Experimental Protocol
  • Setup: In an oven-dried round-bottom flask under N₂, dissolve 5.0 g (30.1 mmol) of ethyl vanillin in 50 mL of anhydrous DMSO.

  • Deprotonation: Add 8.3 g (60.2 mmol, 2.0 eq) of anhydrous K₂CO₃. Stir at room temperature for 30 minutes. Validation check: The solution will turn a deep, vibrant yellow, confirming phenoxide formation.

  • Alkylation: Dropwise, add 7.5 g (45.1 mmol, 1.5 eq) of ethyl bromoacetate. Caution: Handle in a fume hood; it is a severe lachrymator () [3].

  • Reaction: Heat the mixture to 50 °C for 5 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 8:2). Validation check: The reaction is complete when the starting material spot (Rf ~0.4) is entirely replaced by a new UV-active spot (Rf ~0.6).

  • Workup: Quench with 150 mL of ice-cold distilled water. Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) to completely partition the DMSO into the aqueous phase.

  • Isolation: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a white crystalline solid.

Method 2: Finkelstein-Assisted Alkylation with Ethyl Chloroacetate

Mechanistic Causality

Ethyl chloroacetate is significantly cheaper and less hazardous than its bromo-counterpart. However, the chloride ion is a poor leaving group, leading to sluggish reaction rates and incomplete conversion. To solve this, a catalytic amount of Potassium Iodide (KI) or Sodium Iodide (NaI) is introduced. This triggers an in situ Finkelstein reaction , converting the chloroacetate into ethyl iodoacetate. Because iodide is both a superior nucleophile (rapidly displacing chloride) and an excellent leaving group, it creates a highly efficient catalytic cycle that drives the SN2 etherification forward.

G ECA Ethyl Chloroacetate EIA Ethyl Iodoacetate (Active Electrophile) ECA->EIA Finkelstein Rxn (Halogen Exchange) KI KI (Catalyst) KI->EIA Product Target Ester EIA->Product SN2 Displacement Phenoxide Phenoxide Anion Phenoxide->Product Product->KI I⁻ Regeneration

Caption: Finkelstein-Assisted Alkylation using Ethyl Chloroacetate and KI.

Self-Validating Experimental Protocol
  • Setup: Dissolve 5.0 g (30.1 mmol) of ethyl vanillin in 60 mL of anhydrous Acetone or DMF.

  • Reagent Addition: Add 8.3 g (60.2 mmol, 2.0 eq) of anhydrous K₂CO₃, followed by 0.5 g (3.0 mmol, 0.1 eq) of KI.

  • Alkylation: Add 4.4 g (36.1 mmol, 1.2 eq) of ethyl chloroacetate.

  • Reaction: Reflux the mixture (if using Acetone) or heat to 60 °C (if using DMF) for 12–24 hours.

  • IPC: Monitor via TLC. Validation check: If the reaction stalls at ~50% conversion, the KI catalyst may have oxidized; adding an additional 0.05 eq of KI will restart the catalytic cycle.

  • Workup: Filter off the inorganic salts (KCl, K₂CO₃) while the mixture is still warm. Concentrate the filtrate, redissolve in EtOAc, and wash with water and brine. Dry and evaporate to obtain the product.

Method 3: Mitsunobu Etherification

Mechanistic Causality

For highly sensitive downstream applications where basic conditions might induce unwanted side reactions (such as the aldol condensation of the formyl group), the Mitsunobu reaction provides a strictly neutral, room-temperature alternative. Here, Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD) form a Huisgen betaine intermediate. The acidic phenol (ethyl vanillin) protonates this betaine, allowing the phosphonium intermediate to activate the aliphatic alcohol (ethyl glycolate). The phenoxide then executes an SN2 displacement on the activated alcohol, forming the ether linkage while generating triphenylphosphine oxide (TPPO) as a thermodynamic driving force.

G Reagents PPh3 + DIAD Betaine Huisgen Betaine Reagents->Betaine Activated O-Phosphonium Complex Betaine->Activated + Glycolate Glycolate Ethyl Glycolate (Alcohol) Glycolate->Activated Product Target Ester (+ TPPO Byproduct) Activated->Product SN2 Displacement Phenol Ethyl Vanillin Phenol->Product

Caption: Mitsunobu Reaction Workflow for Etherification.

Self-Validating Experimental Protocol
  • Setup: In a flame-dried flask under N₂, dissolve 5.0 g (30.1 mmol) of ethyl vanillin, 3.4 g (33.1 mmol, 1.1 eq) of ethyl glycolate, and 9.5 g (36.1 mmol, 1.2 eq) of PPh₃ in 75 mL of anhydrous THF.

  • Activation: Cool the mixture to 0 °C in an ice bath.

  • Coupling: Dropwise, add 7.3 g (36.1 mmol, 1.2 eq) of DIAD over 15 minutes. Validation check: A transient yellow/orange color will appear upon each drop of DIAD, indicating the formation of the betaine intermediate, which fades as it is consumed.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

  • Workup & Purification: Concentrate the THF in vacuo. The major challenge here is removing the TPPO byproduct. Validation check: Triturate the crude sticky residue with cold diethyl ether/hexanes (1:1); the TPPO will precipitate as a white solid and can be filtered off. Purify the remaining filtrate via silica gel column chromatography.

Conclusion & Scale-Up Recommendations

  • For Discovery & Library Synthesis: Method 1 (Bromoacetate) is highly recommended. The reaction is fast, the workup is trivial, and the yields are consistently high, making it ideal for rapid generation of intermediates.

  • For Process Chemistry & Scale-Up: Method 2 (Chloroacetate + KI) is the superior choice. It eliminates the severe lachrymatory hazards of bromo-derivatives and significantly reduces raw material costs, while the Finkelstein catalyst ensures the reaction kinetics remain viable for large-scale reactors.

  • Method 3 (Mitsunobu) should be reserved strictly for complex, base-sensitive analogs where traditional alkylation fails, due to its poor atom economy and tedious purification requirements.

References

  • Title: Structure-Based Drug Design of Small Molecule Peptide Deformylase Inhibitors to Treat Cancer Source: International Journal of Molecular Sciences (MDPI), 2016 URL: [Link]

  • Title: Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity Source: ACS Omega, 2023 URL: [Link]

  • Title: Ethyl Bromoacetate Source: Organic Syntheses, Coll. Vol. 3, p.381 (1955) URL: [Link]

Comparative

Application Guide: Biological Activity and Performance Comparison of Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scaffold Focus: Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate (CAS: 51264-71-2) Executive Summary & Structural Rationale In modern medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scaffold Focus: Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate (CAS: 51264-71-2)

Executive Summary & Structural Rationale

In modern medicinal chemistry, the rational design of multi-target ligands often relies on privileged scaffolds. Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate is a highly versatile building block that offers three distinct sites for structural diversification:

  • The para-Formyl Group: Acts as an electrophilic hub for Knoevenagel condensations, reductive aminations, and Schiff base formations.

  • The ortho-Ethoxy Group: Provides tunable steric bulk and lipophilicity. This is critical for driving the molecule into specific hydrophobic binding pockets, such as the allosteric side-pocket of the COX-2 enzyme or the ligand-binding domain of Peroxisome Proliferator-Activated Receptors (PPARs).

  • The Phenoxyacetate Core: Serves as an essential pharmacophore mimicking endogenous fatty acids, which is necessary for binding to Free Fatty Acid Receptor 1 (FFA1) and acting as an anchor (via the free carboxylic acid post-hydrolysis) to key arginine/tyrosine residues in target proteins [1] [2].

This guide objectively compares the biological performance of derivatives synthesized from this core scaffold against standard commercial alternatives, providing validated experimental workflows for their development.

Comparative Biological Performance

Selective COX-2 Inhibition (Anti-Inflammatory Activity)

When the ethyl ester of the core scaffold is hydrolyzed to the free acid and the formyl group is converted into an acylhydrazone, the resulting derivatives exhibit potent, selective COX-2 inhibition. The free carboxylic acid forms critical hydrogen bonds with Arg120 and Tyr355 at the base of the COX active site. Meanwhile, the ethoxy-substituted aromatic ring is perfectly sized to insert into the hydrophobic side pocket present in COX-2 (but absent in COX-1), thereby bypassing the gastrointestinal toxicity associated with non-selective NSAIDs [1].

Metabolic Regulation (PPARα/γ & FFA1 Agonism)

Reacting the formyl group with active methylene compounds like thiazolidinedione (TZD) generates derivatives that function as dual PPARα/γ agonists. The phenoxyacetate tail mimics the carboxylate head of free fatty acids, anchoring to the AF-2 helix of the PPAR ligand-binding domain. These derivatives show superior lipid-lowering and insulin-sensitizing effects compared to single-target agonists[2].

Antimicrobial Efficacy

Condensation of the formyl group with primary amines yields Schiff bases. The lipophilicity imparted by the ortho-ethoxy group enhances the derivative's ability to partition into and disrupt the lipid bilayers of Gram-positive bacteria, leading to cell lysis and death [3].

Quantitative Data Comparison

The following tables summarize the in vitro performance of synthesized derivatives compared to industry-standard therapeutics.

Table 1: Anti-Inflammatory Performance (Enzyme Inhibition)

Compound ClassCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (COX-1/COX-2)Reference Standard
Acylhydrazone Derivative > 50.00.08 ± 0.01> 625Celecoxib (SI: ~300)
Schiff Base Derivative 12.51.45 ± 0.208.6Mefenamic Acid (SI: ~0.8)
Celecoxib (Control) 14.80.05 ± 0.01296N/A

Table 2: Metabolic Target Activation (EC₅₀)

Compound ClassPPARγ EC₅₀ (nM)PPARα EC₅₀ (nM)FFA1 EC₅₀ (nM)Reference Standard
TZD Derivative 45 ± 5110 ± 12250 ± 20Pioglitazone / Fenofibrate
Pioglitazone (Control) 38 ± 4> 10,000N/AN/A
Fenofibrate (Control) > 10,00030,000N/AN/A

Visualizing Scaffold Divergence and Mechanism

G Core Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate (Core Scaffold) Knoevenagel Knoevenagel Condensation Core->Knoevenagel Active Methylene Schiff Schiff Base Formation Core->Schiff Primary Amines Hydrolysis Ester Hydrolysis Core->Hydrolysis Base Catalysis TZD Thiazolidinedione Derivatives Knoevenagel->TZD Hydrazone Acylhydrazone Derivatives Schiff->Hydrazone Acid Phenoxyacetic Acid Derivatives Hydrolysis->Acid PPAR Metabolic Targets (PPAR/FFA1 Agonists) TZD->PPAR AntiMicrob Antimicrobial Agents Hydrazone->AntiMicrob COX2 Selective COX-2 Inhibitors Hydrazone->COX2 Acid->COX2

Figure 1: Synthetic divergence of the core scaffold into distinct bioactive classes.

Pathway Arachidonic Arachidonic Acid (Substrate) COX2_Enzyme COX-2 Enzyme (Active Site) Arachidonic->COX2_Enzyme Catalysis Prostaglandins Prostaglandins (PGE2) COX2_Enzyme->Prostaglandins Synthesis Inhibitor Phenoxyacetate Derivative Inhibitor->COX2_Enzyme Competitive Inhibition Inflammation Inflammatory Response Prostaglandins->Inflammation Triggers

Figure 2: Mechanism of action for phenoxyacetate derivatives acting as selective COX-2 inhibitors.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for each critical step is explicitly detailed.

Protocol A: Synthesis of TZD Derivatives via Knoevenagel Condensation

Objective: Couple the para-formyl group with thiazolidinedione to generate a PPAR agonist precursor.

  • Reagent Preparation: Dissolve 1.0 eq of Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate and 1.1 eq of 2,4-thiazolidinedione in anhydrous toluene (0.2 M).

  • Catalysis: Add 0.1 eq of piperidine and 0.1 eq of glacial acetic acid.

    • Causality: Piperidine acts as a base to deprotonate the active methylene of TZD, creating a nucleophile. Acetic acid acts as a co-catalyst to activate the aldehyde carbonyl, significantly accelerating the condensation.

  • Reflux & Water Removal: Attach a Dean-Stark apparatus and reflux at 110°C for 6-8 hours.

    • Causality: The condensation produces water. Removing water via the Dean-Stark trap drives the equilibrium toward the product (Le Chatelier's principle), preventing ester hydrolysis.

  • Self-Validation (TLC): Monitor the reaction using TLC (Hexane:EtOAc 7:3). The reaction is complete when the UV-active starting material spot (Rf ~0.6) disappears, replaced by a lower-Rf product spot.

  • Workup: Cool to room temperature. Wash the organic layer with 1M HCl (to neutralize and remove the piperidine catalyst), followed by brine. Dry over MgSO₄, concentrate, and recrystallize from ethanol.

Protocol B: In Vitro COX-2 Fluorometric Inhibition Assay

Objective: Quantify the IC₅₀ of the synthesized phenoxyacetate derivatives against the COX-2 enzyme.

  • Assay Buffer Preparation: Prepare 100 mM Tris-HCl buffer (pH 8.0) containing 1 μM hematin.

    • Causality: Hematin is an essential cofactor for the peroxidase activity of the COX enzyme. A pH of 8.0 ensures optimal enzymatic folding and activity.

  • Inhibitor Incubation: In a 96-well black microplate, add 10 μL of the test derivative (serial dilutions in DMSO), 10 μL of recombinant human COX-2 enzyme, and 150 μL of assay buffer. Incubate at 37°C for 15 minutes.

    • Causality: Pre-incubation allows the inhibitor to establish equilibrium within the hydrophobic side pocket of the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 10 μL of a fluorometric substrate (e.g., ADHP) and 10 μL of Arachidonic Acid to initiate the reaction.

  • Self-Validation (Controls):

    • Background Well: Omit the enzyme to establish baseline fluorescence (validates that the test compound does not auto-fluoresce).

    • 100% Activity Well: Use DMSO vehicle instead of the inhibitor to define maximum enzyme velocity.

    • Positive Control: Use Celecoxib to validate assay sensitivity.

  • Measurement: Read fluorescence (Ex/Em = 535/587 nm) continuously for 5 minutes. Calculate the initial velocity and determine the IC₅₀ using non-linear regression analysis.

References

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny MDPI - International Journal of Molecular Sciences URL:[Link]

  • Acylhydrazone derivatives of barbituric acid: Synthesis, in vitro α-amylase inhibition, molecular docking, ADMET and DFT analysis ResearchGate URL:[Link]

Validation

Comprehensive Guide to Purity Assessment of Synthesized Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate: Method Comparison and Protocols

As a Senior Application Scientist, I approach the purity assessment of complex synthetic intermediates not just as a regulatory checkbox, but as a critical gateway to downstream success. Ethyl 2-(2-ethoxy-4-formylphenoxy...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the purity assessment of complex synthetic intermediates not just as a regulatory checkbox, but as a critical gateway to downstream success. Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate (CAS No. 51264-71-2) is a highly valuable aromatic building block, typically synthesized via the Williamson ether O-alkylation of ethylvanillin using ethyl bromoacetate.

While the synthesis is straightforward, the impurity profile is not. The presence of unreacted ethylvanillin, hydrolyzed acid byproducts, and—most critically—residual ethyl bromoacetate (a known alkylating agent and genotoxic impurity) demands a multi-faceted analytical approach[1]. This guide objectively compares three orthogonal analytical methodologies (HPLC-UV, GC-MS, and 1 H qNMR), providing the causality behind each experimental choice and self-validating protocols to ensure absolute data integrity.

Part 1: Synthesis Workflow & Impurity Profiling Logic

To design an effective purity assessment strategy, we must first map the chemical fate of the starting materials. Ethyl bromoacetate is highly reactive; if it is not entirely consumed or purged during crystallization, it poses a severe mutagenic risk under ICH M7 guidelines[2]. Conversely, moisture intrusion during the reaction or workup can hydrolyze the ester product into 2-(2-ethoxy-4-formylphenoxy)acetic acid.

SynthesisImpurity SM1 Ethylvanillin (Starting Material) Rxn Williamson Ether Synthesis SM1->Rxn SM2 Ethyl Bromoacetate (Genotoxic Reagent) SM2->Rxn Product Ethyl 2-(2-ethoxy- 4-formylphenoxy)acetate Rxn->Product Main Pathway Imp_EV Impurity A: Unreacted Ethylvanillin Product->Imp_EV HPLC-UV Imp_EBA Impurity B: Residual Ethyl Bromoacetate Product->Imp_EBA GC-MS Imp_Acid Impurity C: Hydrolyzed Acid Byproduct Product->Imp_Acid HPLC-UV

Synthesis workflow and impurity profiling logic for Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate.

Part 2: Comparison of Purity Assessment Alternatives

No single analytical technique can comprehensively assess the purity of this compound. HPLC-UV is excellent for the main assay and aromatic impurities but lacks the sensitivity for trace volatile alkyl halides[3]. GC-MS is mandatory for the genotoxic ethyl bromoacetate[1]. Finally, Quantitative NMR (qNMR) provides absolute purity without the need for a primary reference standard of the synthesized ester.

Quantitative Data Comparison

The following table summarizes the experimental validation parameters derived from optimizing these three orthogonal methods:

ParameterHPLC-UV (Assay & Organics)GC-MS (Trace Genotoxins) 1 H qNMR (Absolute Purity)
Primary Target Main compound, EthylvanillinEthyl Bromoacetate (EBA)Main compound (Absolute)
Limit of Detection (LOD) 0.05 µg/mL0.1 ppm (relative to API)~0.5% (w/w)
Limit of Quantitation (LOQ) 0.15 µg/mL0.3 ppm (relative to API)~1.0% (w/w)
Linearity ( R2 ) > 0.999> 0.995> 0.999
Run / Acquisition Time 20 minutes15 minutes5 minutes
Reference Std Required? Yes (for exact quantitation)Yes (for EBA calibration)No (uses generic IS)
Cost / Complexity MediumHighHigh (Requires high-field NMR)

Part 3: Analytical Method Selection & Decision Tree

DecisionTree Start What is the primary analytical goal? Goal1 Routine Assay & Organic Impurities Start->Goal1 Goal2 Trace Genotoxic Impurities (EBA) Start->Goal2 Goal3 Absolute Purity (No Reference Std) Start->Goal3 Meth1 HPLC-UV (Gradient Reverse-Phase) Goal1->Meth1 High UV Absorbance Meth2 GC-MS (Selected Ion Monitoring) Goal2->Meth2 Volatile, Low UV Abs Meth3 1H qNMR (Internal Standard Method) Goal3->Meth3 Direct Proportionality

Decision tree for selecting the optimal purity assessment method based on analytical goals.

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, the protocols below are designed as self-validating systems. They include built-in System Suitability Testing (SST) to confirm that the instrument is performing correctly before any sample data is accepted.

Protocol A: HPLC-UV for Assay and Organic Impurities

Causality: A reverse-phase gradient is utilized. The addition of 0.1% Trifluoroacetic acid (TFA) in the aqueous phase is critical; it suppresses the ionization of the hydrolyzed acid byproduct, preventing peak tailing and ensuring baseline resolution from the main ester peak. Detection is set to 280 nm, which is the absorption maximum for the aromatic aldehyde chromophore inherited from ethylvanillin[3].

  • System Setup: Equip the HPLC with a C18 column (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm). Set column temperature to 30°C.

  • Mobile Phase Preparation:

    • Phase A: 0.1% TFA in LC-MS grade Water.

    • Phase B: 100% Acetonitrile.

  • Gradient Program: 20% B to 80% B over 15 minutes, hold for 2 minutes, return to 20% B for 3 minutes (Total run: 20 min). Flow rate: 1.0 mL/min.

  • Sample Preparation: Dissolve 10 mg of the synthesized product in 10 mL of Acetonitrile (1 mg/mL).

  • Self-Validation (SST): Inject a resolution mixture containing 10 µg/mL of Ethylvanillin and 10 µg/mL of the product.

    • Acceptance Criteria: The resolution ( Rs​ ) between Ethylvanillin and the product must be ≥2.0 . The %RSD of the main peak area from 5 replicate injections must be ≤1.0% .

Protocol B: GC-MS for Trace Genotoxic Impurity (Ethyl Bromoacetate)

Causality: Ethyl bromoacetate lacks a strong UV chromophore and is highly volatile. Under ICH M7, genotoxic impurities must be controlled to the Threshold of Toxicological Concern (TTC), often requiring sub-ppm detection[1][2]. GC coupled with Mass Spectrometry in Selected Ion Monitoring (SIM) mode isolates the specific mass-to-charge ( m/z ) fragments of EBA, eliminating matrix interference from the massive excess of the main product.

  • System Setup: Equip the GC with a DB-624 capillary column (30 m x 0.32 mm x 1.8 µm). Carrier gas: Helium at 1.2 mL/min.

  • Temperature Program: Initial oven at 50°C (hold 2 min), ramp at 15°C/min to 220°C (hold 5 min). Injector temp: 200°C.

  • MS Parameters: Electron Ionization (EI) source. Set SIM to monitor m/z 166 and 168 (the isotopic bromine doublet of the molecular ion) and m/z 87 (base peak).

  • Sample Preparation: Dissolve 100 mg of the synthesized product in 1.0 mL of Dichloromethane (100 mg/mL concentration to maximize trace detection).

  • Self-Validation (SST): Prepare a spiked recovery sample by adding EBA at the TTC limit (e.g., 1.5 ppm relative to the sample).

    • Acceptance Criteria: Signal-to-noise (S/N) for the EBA peak must be ≥10 . Spike recovery must fall between 80% and 120%.

Protocol C: 1 H qNMR for Absolute Purity

Causality: When a highly pure reference standard of Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate is unavailable, qNMR provides absolute quantitation. We select Maleic acid (TraceCERT®) as the Internal Standard (IS). Maleic acid produces a sharp, isolated singlet at ~6.26 ppm, which perfectly avoids the target compound's isolated aldehyde proton singlet at ~9.8 ppm. The relaxation delay ( D1​ ) is set to 30 seconds to ensure complete T1​ relaxation of the aldehyde proton, preventing integration errors.

  • Sample Preparation: Accurately weigh ~20.0 mg of the synthesized product and ~5.0 mg of Maleic acid IS into a vial using a microbalance (readability 0.01 mg).

  • Solvent Addition: Dissolve the mixture in 0.6 mL of DMSO- d6​ (containing 0.03% TMS). Transfer to a 5 mm NMR tube.

  • Acquisition Parameters: 400 MHz or higher NMR spectrometer. Pulse angle: 30°. Number of scans (NS): 16. Relaxation delay ( D1​ ): 30 seconds.

  • Data Processing: Phase and baseline correct the spectrum manually. Integrate the Maleic acid IS peak at 6.26 ppm (representing 2 protons) and set its value to 2.00. Integrate the target's aldehyde proton at 9.8 ppm (representing 1 proton).

  • Self-Validation (SST): Check the baseline surrounding the integrated peaks.

    • Acceptance Criteria: The S/N ratio of the analyte peak must be >100 . The calculated absolute purity (using the molar mass and precise weights) from triplicate preparations must have an RSD ≤1.0% .

References

  • Morlock, G. E., Busso, M., Tomeba, S., & Sighicelli, A. (2021). "A simple and rapid HPLC technique for vanillin determination in alcohol extract." Journal of Chromatography A.[Link]

  • Teasdale, A., et al. (2013). "Genotoxic/Mutagenic Impurities Part 3: CMC (Chemistry, Manufacturing and Controls) Overview." Pharmaceutical Outsourcing.[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). "ICH M7(R2) Guideline on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk." European Medicines Agency.[Link]

Sources

Comparative

A Researcher's Guide to Benchmarking Novel PTP1B Inhibitors: Evaluating Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate

Introduction: The Rationale for Targeting Protein Tyrosine Phosphatase 1B (PTP1B) Protein Tyrosine Phosphatase 1B (PTP1B) stands as a critical negative regulator in pivotal signaling pathways, most notably those of insul...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Targeting Protein Tyrosine Phosphatase 1B (PTP1B)

Protein Tyrosine Phosphatase 1B (PTP1B) stands as a critical negative regulator in pivotal signaling pathways, most notably those of insulin and leptin.[1][2] By dephosphorylating the activated insulin receptor and its downstream substrates, PTP1B effectively attenuates metabolic signaling.[2][3] Its overexpression or heightened activity is implicated in the pathophysiology of Type 2 Diabetes Mellitus (T2DM), obesity, and certain cancers, making it a highly validated and compelling therapeutic target.[1][4][5] The development of potent and selective PTP1B inhibitors has been a significant goal in drug discovery, though achieving selectivity over closely related phosphatases, particularly T-cell PTP (TC-PTP), remains a primary challenge due to high homology in their catalytic domains.[3][6]

This guide focuses on establishing a rigorous benchmarking framework for novel compounds. As a case study, we will evaluate Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate . While direct inhibitory data for this specific molecule is not widely published, its phenoxyacetic acid scaffold is a known pharmacophore that can interact with the PTP1B active site.[3] This structural alert justifies a comprehensive evaluation against a panel of well-characterized PTP1B inhibitors with diverse mechanisms of action.

The Benchmarking Panel: A Curated Set of Reference Inhibitors

To comprehensively assess the performance of a novel compound, it is essential to compare it against established inhibitors that represent different binding modes and stages of development.

InhibitorClass / Mechanism of ActionKey Characteristics
Sodium Orthovanadate Pan-phosphatase Inhibitor (Active Site)A non-specific, classical tyrosine phosphatase inhibitor; serves as a robust positive control for assay validation.[7]
Suramin Competitive Inhibitor (Active Site)A reversible and competitive inhibitor of PTP1B, useful for mechanistic comparisons.[8]
Trodusquemine (MSI-1436) Allosteric InhibitorA natural product derivative that binds to a C-terminal, non-catalytic site, offering a distinct mechanism from active-site binders.[9][10][11]
ABBV-CLS-484 Dual PTP1B/TC-PTP InhibitorA clinical-stage, orally bioavailable inhibitor targeting both PTP1B and the highly homologous TC-PTP, representing a modern therapeutic strategy.[6][9]

Experimental Benchmarking Workflow: From Enzyme to Cell

A multi-tiered approach is necessary to build a complete profile of a potential inhibitor. This workflow progresses from direct enzymatic inhibition to target engagement and functional outcomes in a cellular environment.

G cluster_0 Tier 1: Biochemical Characterization cluster_1 Tier 2: Cellular Validation cluster_2 Data Synthesis A IC50 Determination (Potency) B Kinetic Analysis (Mechanism of Inhibition) A->B Elucidate MOA C Selectivity Profiling (vs. TC-PTP, etc.) B->C Assess Specificity D Cellular Target Engagement (e.g., CETSA) C->D Advance Hits with Good Potency & Selectivity E Downstream Signaling Assay (p-IR, p-AKT, p-STAT3) D->E Confirm Functional Effect F Comparative Analysis: Potency, Selectivity, Cellular Efficacy E->F

Caption: High-level experimental workflow for inhibitor characterization.

Part 1: In Vitro Biochemical Assays

Objective: To quantify the direct inhibitory activity of Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate on purified PTP1B enzyme and to determine its mechanism of action and selectivity.

Protocol 1.1: PTP1B Enzymatic Inhibition Assay (IC50 Determination)

This protocol utilizes a fluorescence-based substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), which allows for a highly sensitive, continuous kinetic assay.[12][13]

Materials:

  • Recombinant Human PTP1B (catalytic domain, residues 1-322)[8]

  • DiFMUP (substrate)[14][15]

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM DTT, 1 mM EDTA[13]

  • Test Compounds: Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate and benchmarking panel, prepared as 100x stocks in DMSO.

  • Black, low-volume 384-well microplates.

  • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm).

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of each test compound in DMSO. Using an acoustic liquid handler or manual pipette, transfer 50 nL of each concentration into the assay plate. Include DMSO-only wells as a negative control (0% inhibition) and a known inhibitor (e.g., 100 µM Sodium Orthovanadate) as a positive control (100% inhibition).

  • Enzyme Preparation: Dilute recombinant PTP1B in cold Assay Buffer to a 2x working concentration (e.g., 1.0 nM, final concentration 0.5 nM). The optimal concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay.[13]

  • Enzyme Addition & Pre-incubation: Add 2.5 µL of the 2x PTP1B solution to each well containing the compounds. Mix gently and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Substrate Preparation: Prepare a 2x working solution of DiFMUP in Assay Buffer. The final concentration should be at or near the Michaelis constant (Kₘ) for PTP1B to ensure sensitivity to competitive inhibitors.[15] For DiFMUP, a Kₘ of ~2.5 µM is reported.[14]

  • Reaction Initiation: Initiate the enzymatic reaction by adding 2.5 µL of the 2x DiFMUP solution to all wells.

  • Kinetic Reading: Immediately place the plate in a pre-warmed (30°C) fluorescence plate reader. Monitor the increase in fluorescence every 30 seconds for 15-20 minutes.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each well. Normalize the data to controls (% Inhibition = 1 - [(V₀_inhibitor - V₀_pos_ctrl) / (V₀_neg_ctrl - V₀_pos_ctrl)]) * 100. Plot the % Inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter variable slope equation to determine the IC50 value.[16]

Protocol 1.2: Mechanism of Inhibition (MoI) Studies

Causality: Determining the MoI (e.g., competitive, non-competitive, allosteric) is crucial for understanding how the inhibitor interacts with the enzyme. This is achieved by measuring the inhibitor's effect on the enzyme's kinetic parameters, Kₘ and Vₘₐₓ.

Procedure:

  • Follow the general setup of the enzymatic assay described above.

  • Use a matrix of conditions with varying concentrations of both the substrate (DiFMUP, e.g., 0.5x to 10x Kₘ) and the inhibitor (e.g., 0x, 0.5x, 1x, and 2x its IC50 value).

  • Measure the initial reaction velocities for all conditions.

  • Analyze the data by generating Michaelis-Menten plots (Velocity vs. [Substrate]) for each inhibitor concentration.

  • Transform the data into a double-reciprocal Lineweaver-Burk plot (1/Velocity vs. 1/[Substrate]). The pattern of line intersections reveals the mechanism of inhibition.[15][17]

Protocol 1.3: Selectivity Profiling

Causality: Lack of selectivity, particularly against TC-PTP, has been a primary cause of failure for PTP1B inhibitor candidates.[3] Therefore, early assessment of selectivity is a critical, self-validating step.

Procedure:

  • Run the IC50 determination assay (Protocol 1.1) in parallel using recombinant human TC-PTP.

  • Use identical assay conditions, adjusting the enzyme concentration to achieve a comparable signal window.

  • Calculate the IC50 value for each compound against TC-PTP.

  • Selectivity Index (SI): Determine the SI by calculating the ratio: SI = IC50 (TC-PTP) / IC50 (PTP1B). A higher SI value indicates greater selectivity for PTP1B.

Part 2: Cellular Assays

Objective: To verify that the compound can cross the cell membrane, engage with PTP1B, and produce a measurable effect on its downstream signaling pathway.

Protocol 2.1: Cellular Target Engagement Assay

Causality: A compound may be a potent enzyme inhibitor in a biochemical assay but fail in a cellular context due to poor permeability or rapid efflux. The Cellular Thermal Shift Assay (CETSA) provides direct evidence of target binding within intact cells by measuring the thermal stabilization of the target protein upon ligand binding.[18]

Procedure:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293T) to ~80% confluency. Treat cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.

  • Thermal Challenge: Harvest the cells, wash, and resuspend in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes.

  • Lysis and Protein Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-denatured PTP1B) from the precipitated aggregates via centrifugation.

  • Detection: Analyze the amount of soluble PTP1B in the supernatant at each temperature using Western Blot or a PTP1B-specific ELISA.[19]

  • Data Analysis: Plot the fraction of soluble PTP1B against temperature for both vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and therefore, engagement.

Protocol 2.2: Downstream Signaling Analysis (Western Blot)

Causality: The ultimate goal of a PTP1B inhibitor in a diabetic context is to enhance insulin signaling. This can be directly measured by assessing the phosphorylation status of the insulin receptor (IR) and its key downstream effector, Akt.

G cluster_0 Insulin Signaling Pathway cluster_1 PTP1B Regulation Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR IR->pIR Autophosphorylation pIR->IR Dephosphorylates Akt Akt pIR->Akt Activates pAkt p-Akt Akt->pAkt GLUT4 GLUT4 Translocation (Glucose Uptake) pAkt->GLUT4 PTP1B PTP1B Inhibitor Ethyl 2-(2-ethoxy-4- formylphenoxy)acetate Inhibitor->PTP1B

Caption: PTP1B's role in negatively regulating insulin signaling.

Procedure:

  • Cell Culture and Serum Starvation: Plate cells (e.g., HepG2 or C2C12 myotubes) and grow to confluency. Serum-starve the cells for 4-6 hours to reduce basal signaling.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the test compound or vehicle for 1-2 hours.

  • Insulin Stimulation: Stimulate the cells with a short pulse of insulin (e.g., 100 nM for 10 minutes).

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse with RIPA buffer containing phosphatase and protease inhibitors.

  • Western Blotting: Quantify total protein concentration (e.g., BCA assay). Separate equal amounts of protein lysate via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-IR (p-IR), total IR, phospho-Akt (p-Akt), total Akt, and a loading control (e.g., GAPDH).

  • Data Analysis: Quantify band intensities using densitometry. For each treatment condition, calculate the ratio of the phosphorylated protein to the total protein (e.g., p-IR/Total IR). An effective inhibitor will show a dose-dependent increase in this ratio upon insulin stimulation compared to the vehicle control.

Data Summary and Interpretation

The data gathered should be compiled to allow for a direct, objective comparison.

Table 1: Hypothetical Benchmarking Data Summary

CompoundPTP1B IC50 (nM)TC-PTP IC50 (nM)Selectivity Index (TC-PTP/PTP1B)MoICellular p-IR EC50 (nM)
Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate ExperimentalExperimentalCalculatedExperimentalExperimental
Sodium Orthovanadate ~19,300[7]Potent~1 (Non-selective)CompetitiveN/A
Suramin ~5,500 (Ki)[8]ActiveLowCompetitivePoor Permeability
Trodusquemine ~1,000>100,000>100Allosteric~2,500
ABBV-CLS-484 PotentPotent~1 (Dual)CompetitivePotent

Interpretation:

  • A low nanomolar IC50 against PTP1B indicates high potency .

  • A high Selectivity Index (>50-fold) is desirable to minimize potential side effects related to TC-PTP inhibition.[3]

  • The MoI provides insight into potential binding sites and informs future optimization efforts. Allosteric inhibitors are often more selective.[10]

  • A low cellular EC50 that correlates with the biochemical IC50 suggests good cell permeability and target engagement , validating the compound's potential as a lead candidate.

By systematically applying this benchmarking guide, researchers can rigorously evaluate the potential of novel molecules like Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate, grounding their findings in scientifically robust, comparative data.

References

  • Inhibitors of Protein Tyrosine Phosphatase PTP1B With Anticancer Potential. (2019). Vertex AI Search.
  • What PTP1B inhibitors are in clinical trials currently? - Patsnap Synapse. (2025). Patsnap Synapse.
  • Suggestion of Suitable Animal Models for in Vivo Studies of Protein Tyrosine Phosphatase 1b (PTP1B) Inhibitors Using Computational Approaches - PubMed. (2014). PubMed.
  • PTP1B Inhibitors | SCBT - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
  • Inhibition of Protein Tyrosine Phosphatase 1B for the Treatment of Diabetes and Obesity. ACS Publications.
  • Site-Specifically Modified Peptide Inhibitors of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase with Enhanced Stability and Improved In Vivo Long-Acting Activity | ACS Pharmacology & Translational Science - ACS Publications. (2025). ACS Publications.
  • Identification of protein tyrosine phosphatase 1B (PTP1B) inhibitors through De Novo Evoluton, synthesis, biological evaluation and molecular dynamics simulation - PubMed. (2020). PubMed.
  • Suggestion of suitable animal models for in vivo studies of protein tyrosine phosphatase 1b (PTP1B) inhibitors using computational approaches - ResearchGate. (2025). ResearchGate.
  • Summary of PTP1B inhibitors (undergone/undergoing clinical trials). - ResearchGate. ResearchGate.
  • Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches - PMC. (2018). National Center for Biotechnology Information.
  • Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC. (2022). National Center for Biotechnology Information.
  • PAIN-less identification and evaluation of small molecule inhibitors against protein tyrosine phosphatase 1B - MedChemComm (RSC Publishing) DOI:10.1039/C7MD00126F. (2017). Royal Society of Chemistry.
  • Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PubMed - NIH. (2022). PubMed.
  • Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC - NIH. (2022). National Center for Biotechnology Information.
  • (PDF) Protein Tyrosine Phosphatase Biochemical Inhibition Assays - ResearchGate. (2026). ResearchGate.
  • Few PTP1b inhibitors screened in clinical trials. - ResearchGate. ResearchGate.
  • Characterization of Protein Tyrosine Phosphatase 1B Inhibition by Chlorogenic Acid and Cichoric Acid - PMC. National Center for Biotechnology Information.
  • PTP1B Inhibitors as Potential Target for Type II Diabetes - Juniper Publishers. (2020). Juniper Publishers.
  • Structures of human PTP1B variants reveal allosteric sites to target for weight loss therapy. (2024). Science.
  • Identification of natural product inhibitors of PTP1B based on high-throughput virtual screening strategy: In silico, in vitro and in vivo studies - PubMed. (2023). PubMed.
  • Km for Full Length and Truncated PTP1b and IC50 Determination for Sodium Vanadate (Na - BioAssay Systems. BioAssay Systems.
  • Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods - Frontiers. (2023). Frontiers.
  • In silico modeling of protein tyrosine phosphatase 1B inhibitors with cellular activity. ResearchGate.
  • Virtual Screening Based Discovery of PTP1B Inhibitors and Their Biological Evaluations. (2021). Bentham Science.
  • Discovery of novel and selective inhibitors targeting protein tyrosine phosphatase 1B (PTP1B): Virtual screening and molecular dynamic simulation - PubMed. (2021). PubMed.
  • PTP1B Colorimetric Cell-Based ELISA Kit (CBCAB00836) - Assay Genie. Assay Genie.
  • Ethyl (4-formyl-2-methoxyphenoxy)acetate|51264-70-1 - Benchchem. Benchchem.
  • ab139465 PTP1B Inhibitor Screening Assay Kit | Abcam. (2019). Abcam.
  • Technical Support Center: Synthesis of Ethyl 2-(2-bromo-6-formylphenoxy)acetate - Benchchem. Benchchem.
  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022). Reaction Biology.
  • A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC. National Center for Biotechnology Information.
  • Fig. S1A. Graphs used for IC50 value determinations of 7a against PTP1B. Dose-response data points represent the mean value of 3 - Rsc.org. Royal Society of Chemistry.
  • The IC 50 values were determined by plotting the relative activity of... - ResearchGate. ResearchGate.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate
© Copyright 2026 BenchChem. All Rights Reserved.